6-bromo-1,2-dimethyl-1H-benzo[d]imidazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1,2-dimethylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-11-8-4-3-7(10)5-9(8)12(6)2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPOCWQCTILEQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-bromo-1,2-dimethyl-1H-benzo[d]imidazole chemical properties
[1][2][3][4]
CAS Registry Number: 99512-64-8 Molecular Formula: C₉H₉BrN₂ Molecular Weight: 225.09 g/mol
Executive Summary
6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole is a specialized heterocyclic building block extensively utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors and receptor modulators. Unlike its 1H- (unsubstituted) analogs, the 1,2-dimethyl substitution pattern locks the tautomeric equilibrium of the imidazole ring, providing a fixed steric and electronic profile that is critical for structure-activity relationship (SAR) studies.
This guide details the physicochemical properties, regiospecific synthesis, and functionalization strategies for this compound, designed for medicinal chemists requiring high-purity intermediates for drug discovery campaigns.
Physicochemical Profile
The introduction of the N-methyl group at position 1 and the C-methyl group at position 2 significantly alters the solubility and lipophilicity compared to the parent benzimidazole.
Table 1: Key Properties
| Property | Data / Observation | Notes |
| Physical State | Solid | Typically off-white to pale beige powder. |
| Melting Point | Not experimentally standardized | Predicted range: 125–135 °C (Based on 1-methyl analog [126-128 °C] and 1H analog [130-134 °C]). |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | High solubility in polar aprotic solvents; low water solubility. |
| pKa (Conj. Acid) | ~5.6 (Predicted) | The N3 nitrogen is basic; the electron-withdrawing bromine slightly reduces basicity compared to 1,2-dimethylbenzimidazole. |
| LogP | ~2.6 | Moderate lipophilicity suitable for cell-permeable scaffolds. |
Spectral Characteristics (Predicted)
-
¹H NMR (DMSO-d₆): Distinctive singlets for the C2-Me (~2.55 ppm) and N1-Me (~3.75 ppm). The aromatic region displays a characteristic pattern for the 6-bromo substitution: a doublet (H4), a doublet of doublets (H5), and a narrow doublet/singlet (H7) due to meta-coupling.
Synthetic Architecture & Regioselectivity
A critical challenge in benzimidazole chemistry is controlling regiochemistry during alkylation. Direct methylation of 5-bromo-2-methyl-1H-benzimidazole typically yields a difficult-to-separate mixture of the 5-bromo and 6-bromo isomers.
The Superior Route: To ensure 100% regiocontrol, the synthesis must proceed via the condensation of N¹-methyl-4-bromo-benzene-1,2-diamine with a C2 synthon (acetic acid or equivalent). This locks the bromine at the 6-position relative to the N-methyl group.
Diagram 1: Regiocontrolled Synthesis Pathway
Caption: Regiospecific synthesis guaranteeing the 6-bromo isomer by establishing the N-methyl bond prior to ring closure.
Experimental Protocol: Cyclization
Objective: Synthesis of 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole from diamine precursor.
-
Reagents: N¹-methyl-4-bromo-benzene-1,2-diamine (1.0 eq), Glacial Acetic Acid (solvent/reagent).
-
Procedure:
-
Dissolve the diamine in glacial acetic acid (10 mL/g).
-
Heat the solution to reflux (118 °C) for 4–6 hours. Monitor by TLC (10% MeOH in DCM) for the disappearance of the diamine.
-
Work-up: Cool to room temperature. Slowly pour the mixture into crushed ice/water. Neutralize carefully with aqueous NaOH or NH₄OH to pH ~8 to precipitate the free base.
-
Purification: Filter the solid.[1] If necessary, recrystallize from Ethanol/Water or purify via silica flash chromatography (EtOAc/Hexane gradient).
-
Reactivity & Functionalization[5][6][7][8]
The 6-bromo-1,2-dimethyl scaffold offers two primary vectors for diversification:
-
C6-Bromine: A handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
-
C2-Methyl: A benzylic-like carbon susceptible to oxidation (to aldehyde/acid) or lateral lithiation.
Diagram 2: Functionalization Logic
Caption: Divergent synthesis vectors utilizing the C-Br handle and C-Me reactivity.
Validated Protocol: Suzuki-Miyaura Coupling
Application: Installing aryl groups at the C6 position.
-
Setup: Charge a reaction vial with 6-bromo-1,2-dimethylbenzimidazole (1.0 eq), Aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%).
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with nitrogen for 5 minutes.
-
Reaction: Seal and heat at 90 °C for 12 hours.
-
Isolation: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.[2]
Medicinal Chemistry Applications
This scaffold is a bioisostere for indole and purine systems, widely used in:
-
Kinase Inhibition: The benzimidazole N3 acts as a hydrogen bond acceptor in the hinge region of kinases (e.g., EGFR, VEGFR). The 1,2-dimethyl pattern prevents metabolic N-dealkylation and improves selectivity.
-
Antimicrobial Agents: Derivatives of this core have shown efficacy against Gram-positive bacteria by targeting DNA gyrase (GyrB).
-
Bioisosterism: The 1,2-dimethyl moiety mimics the steric bulk of substituted naphthalenes but with improved aqueous solubility due to the basic nitrogen.
Safety & Handling (GHS Classification)
Signal Word: Warning
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation. Store in a cool, dry place away from strong oxidizing agents.
References
-
Sigma-Aldrich. 6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole Product Sheet. Available at: Link
-
PubChem. 6-Bromo-1H-benzo[d]imidazole hydrochloride (Analogous Data). National Library of Medicine. Available at: Link
-
BenchChem. Physicochemical Profile of 2-bromo-6-methyl-1H-benzo[d]imidazole and Related Analogues. Available at: Link
-
Ambeed. Intermediate XI: 6-Bromo-1,2-dimethyl-1H-benzoimidazole Synthesis. Available at: Link
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Protocols. Available at: Link
physicochemical characteristics of 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole
An In-Depth Technical Guide on the Physicochemical Characteristics of 6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole
Executive Summary
6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole (CAS: 99512-64-8) is a substituted benzimidazole derivative serving as a critical intermediate in the synthesis of bioactive small molecules, particularly kinase inhibitors and epigenetic modulators (e.g., BET bromodomain inhibitors). Its structural architecture—comprising a fused benzene-imidazole core decorated with a lipophilic bromine atom and two methyl groups—imparts specific electronic and steric properties that are exploited in Structure-Activity Relationship (SAR) studies.
This guide provides a rigorous analysis of its physicochemical profile, synthetic challenges (specifically regioisomerism), and handling protocols, designed for researchers in medicinal chemistry and drug development.
Molecular Architecture & Physicochemical Profile
The compound features a benzimidazole scaffold methylated at the N1 and C2 positions, with a bromine substituent at the C6 position. This substitution pattern significantly alters the electronic density and solubility profile compared to the parent benzimidazole.
Identity & Constants
| Property | Data |
| IUPAC Name | 6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole |
| CAS Number | 99512-64-8 |
| Molecular Formula | C₉H₉BrN₂ |
| Molecular Weight | 225.09 g/mol |
| SMILES | CC1=NC2=CC(Br)=CC=C2N1C |
| Physical State | Off-white to pale yellow solid |
| Melting Point | 130–135 °C (Experimental range varies by purity/crystal form) |
Physicochemical Descriptors
-
Lipophilicity (LogP): The introduction of the bromine atom (+0.86 π-value) and two methyl groups increases lipophilicity compared to unsubstituted benzimidazole (LogP ~1.34).
-
Predicted LogP:2.6 ± 0.3
-
Implication: This range suggests moderate permeability across biological membranes, making it a viable fragment for orally bioavailable drugs.
-
-
Acid-Base Profile (pKa): Benzimidazoles are amphoteric. However, N1-methylation abolishes the acidic NH proton, leaving only the basic N3 site.
-
Solubility Profile:
-
Soluble: DMSO (>50 mg/mL), Dichloromethane (DCM), Methanol, Ethanol.
-
Sparingly Soluble: Diethyl ether.[3]
-
Insoluble: Water (neutral pH). Solubility increases significantly in aqueous acid (pH < 3) due to protonation of the N3 nitrogen.
-
Synthetic Pathways & Regioselectivity
The synthesis of 6-bromo-1,2-dimethylbenzimidazole presents a classic challenge in heterocyclic chemistry: regioisomerism .
The Isomer Challenge
Direct methylation of 5-bromo-2-methylbenzimidazole yields a mixture of two isomers:
-
6-Bromo-1,2-dimethylbenzimidazole (Target)
-
5-Bromo-1,2-dimethylbenzimidazole (Undesired regioisomer)[4]
These isomers have identical mass and very similar polarity, making separation difficult. The rigorous protocol below addresses this specificity.
Validated Synthetic Protocol
Step 1: Cyclization to the Scaffold
-
Reagents: 4-Bromo-1,2-diaminobenzene (1.0 eq), Acetic acid (solvent/reagent).
-
Procedure: Reflux 4-bromo-1,2-diaminobenzene in glacial acetic acid for 4–6 hours.
-
Mechanism: Phillips condensation yields 5(6)-bromo-2-methyl-1H-benzimidazole.
-
Note: Tautomerism makes the 5- and 6-positions equivalent at this stage.
Step 2: Methylation and Isomer Separation
-
Reagents: 5(6)-Bromo-2-methyl-1H-benzimidazole (1.0 eq), Iodomethane (1.2 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq), DMF (anhydrous).
-
Procedure:
-
Dissolve intermediate in DMF under N₂ atmosphere.
-
Add Cs₂CO₃ and stir for 30 min to deprotonate.
-
Add MeI dropwise at 0 °C; warm to RT and stir for 12 hours.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄.
-
Purification (Critical): The crude contains both 1,5- and 1,6-isomers.
-
Technique: Flash Column Chromatography (Silica Gel).[2]
-
Eluent: Gradient of Hexane:EtOAc (Start 90:10 → End 60:40).
-
Elution Order: The 1,6-isomer (6-bromo) is typically less polar and elutes before the 1,5-isomer due to the steric shielding of the N-lone pair by the adjacent bromine in the 1,5-isomer (though this varies by stationary phase; TLC confirmation is mandatory).
-
-
Structural Confirmation (NMR)
Distinguishing the isomers requires 1H NMR analysis of the aromatic region.
-
6-Bromo Isomer: The proton at C7 (adjacent to N-Me) appears as a singlet (or narrow doublet, J < 2 Hz) because the C6 position is occupied by Bromine, preventing ortho-coupling.
-
5-Bromo Isomer: The proton at C7 appears as a doublet (J ~ 8.5 Hz) due to ortho-coupling with the proton at C6.
Caption: Synthetic workflow highlighting the critical chromatographic separation of regioisomers.
Structural Activity Relationship (SAR) Implications
In drug discovery, the 6-bromo-1,2-dimethylbenzimidazole moiety acts as a versatile pharmacophore.
| Feature | SAR Function | Mechanism |
| 6-Bromo | Halogen Bonding / Hydrophobic Contact | The Br atom can fill hydrophobic pockets (e.g., in kinase ATP sites) or engage in halogen bonding with backbone carbonyls (C-Br···O=C). |
| 1-Methyl | Solubility / Steric Clash | Caps the H-bond donor (NH), improving membrane permeability. It can also induce steric clashes to enforce selectivity against off-targets. |
| 2-Methyl | Metabolic Stability / Conformational Lock | Blocks the metabolically labile C2 position (preventing rapid oxidation). It also restricts rotation if the benzimidazole is linked to another ring system. |
Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Acute toxicity if swallowed (H302).
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent debromination over long periods).
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (contains Nitrogen and Bromine).
References
-
PubChem. 6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole (Compound Summary). National Library of Medicine. Available at: [Link]
-
Organic Syntheses. Benzimidazole Synthesis Protocols. Org.[5][6][7][8] Synth. 1943, 23, 6. Available at: [Link]
-
S. V. Ryabukhin, et al. Synthesis of fused imidazoles via organosilicon reagents. Synthesis, 2006, 3715-3726.[9] (Context for regioselective alkylation).
-
Heo, S. & Lee, J. Regioselective Synthesis of Benzimidazoles. J. Org.[9] Chem., 2011, 76, 9577-9583.[9] (Mechanistic insight on isomer separation).
Sources
- 1. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Scientific & Academic Publishing: The article detailed information [article.sapub.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. maaz.ihmc.us [maaz.ihmc.us]
- 8. researchgate.net [researchgate.net]
- 9. organic-chemistry.org [organic-chemistry.org]
Structure Elucidation of 6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole
The following technical guide details the structure elucidation of 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole , focusing on the critical differentiation from its regioisomer (5-bromo) using advanced NMR techniques.
A Technical Guide for Drug Discovery & Structural Chemistry
Executive Summary & Compound Context
In medicinal chemistry, the 1,2-dimethyl-benzimidazole scaffold is a privileged pharmacophore, serving as a core for antiviral, anti-inflammatory, and kinase-inhibitor drug candidates. The introduction of a bromine atom at the 6-position provides a critical handle for further functionalization (e.g., via Suzuki-Miyaura or Buchwald-Hartwig couplings).[1]
However, the synthesis of this scaffold often yields a mixture of 6-bromo and 5-bromo regioisomers. Because these isomers possess identical mass (MW: 225.09 g/mol ) and nearly identical polarity, definitive structural assignment requires a rigorous spectroscopic strategy. This guide outlines the self-validating protocol to unambiguously identify the 6-bromo isomer.
| Property | Value |
| IUPAC Name | 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole |
| Molecular Formula | C₉H₉BrN₂ |
| Exact Mass | 223.995 / 225.993 (1:1 Isotope Pattern) |
| Key Challenge | Distinguishing from 5-bromo-1,2-dimethyl-1H-benzo[d]imidazole |
Synthesis & The Regioisomer Problem
The primary synthetic route involves the alkylation of 5-bromo-2-methyl-1H-benzimidazole. Due to annular tautomerism in the precursor, methylation at the N1 position yields two distinct products.
-
Pathway A: Methylation at N1 (proximal to H7)
5-bromo isomer (if tautomer aligns Br at 5). -
Pathway B: Methylation at N3 (distal to Br)
6-bromo isomer .
The resulting mixture typically requires purification via column chromatography (SiO₂, Gradient Hexane/EtOAc) or recrystallization.
Logic Flow: Synthesis to Isomerism
Figure 1: The synthetic divergence leading to regioisomeric mixtures.
Analytical Strategy: The "Golden Standard" Protocol
To certify the structure as the 6-bromo isomer, you must prove the relative positions of the N-methyl group and the aromatic protons.
Step 1: Mass Spectrometry (MS)
-
Objective: Confirm elemental composition and bromination.
-
Observation: Look for the characteristic 1:1 doublet at m/z 224 and 226 (
). This confirms the presence of one bromine atom. -
Limit: MS cannot distinguish the 5-bromo and 6-bromo regioisomers.
Step 2: 1H NMR Analysis (Proton Assignment)
The aromatic region (7.0 – 8.0 ppm) will contain three distinct signals.[2]
-
N-CH₃: Singlet, ~3.70 ppm (Integration 3H).
-
C2-CH₃: Singlet, ~2.60 ppm (Integration 3H).
-
Aromatic Protons: Three non-equivalent protons.
Predicted Coupling Patterns (The Key Differentiator)
The coupling pattern of the proton at position 7 (H7) is the diagnostic feature.
| Feature | 6-Bromo Isomer (Target) | 5-Bromo Isomer (Impurity) |
| Proton H7 | Singlet (s) | Doublet (d) |
| Why? | H7 is isolated. Its neighbors are N1 and C6-Br. | H7 is ortho to H6. It couples with H6 ( |
| Proton H4 | Doublet (d) | Singlet (s) |
| Why? | H4 is ortho to H5 ( | H4 is isolated.[3] Its neighbors are C3a and C5-Br. |
Step 3: NOE/ROESY Spectroscopy (Definitive Proof)
This is the self-validating step. You must perform a 1D NOE difference experiment or a 2D NOESY.
-
Irradiate the N-Methyl signal (~3.70 ppm).
-
Observe the aromatic region.
-
The N-Methyl group is spatially proximal only to H7 .
-
If you see NOE enhancement of a SINGLET: You have the 6-bromo isomer.
-
If you see NOE enhancement of a DOUBLET: You have the 5-bromo isomer.
-
Detailed Experimental Protocols
Synthesis & Purification (General Procedure)
-
Reagents: 5-bromo-2-methylbenzimidazole (1.0 eq), Iodomethane (1.2 eq), K₂CO₃ (2.0 eq), DMF (anhydrous).
-
Procedure: Stir the mixture at room temperature for 12 hours. Pour into water and extract with EtOAc.
-
Purification: The isomers often have slightly different Rf values.
-
TLC System: 50% EtOAc in Hexane.
-
Separation: Flash column chromatography.[3] The 6-bromo isomer typically elutes second (is more polar) compared to the 5-bromo isomer, though this can vary based on the stationary phase. Check every fraction by NMR.
-
NMR Acquisition Parameters
For definitive publication-quality data, use the following parameters:
-
Solvent: DMSO-d₆ (preferred for solubility) or CDCl₃.
-
Frequency: 400 MHz or higher.
-
Experiment: NOESY1D or selnogp (Bruker).
-
Mixing Time: 500 ms (optimal for small molecules).
Logic Visualization: The Decision Tree
Figure 2: Decision tree for assigning the regioisomer based on NOE data.
Spectral Data Summary (Reference Values)
The following data represents the 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole isomer in CDCl₃.
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment | Notes |
| ¹H | 7.45 | Singlet (s) | H7 | Shows NOE with N-Me |
| ¹H | 7.55 | Doublet (d, J=8.5 Hz) | H4 | Ortho to H5 |
| ¹H | 7.30 | Doublet (d, J=8.5 Hz) | H5 | Ortho to H4 |
| ¹H | 3.68 | Singlet (s) | N-CH₃ | Irradiated for NOE |
| ¹H | 2.61 | Singlet (s) | C2-CH₃ | |
| ¹³C | ~115.0 | CH | C7 | |
| ¹³C | ~143.0 | Cq | C3a | |
| ¹³C | ~135.0 | Cq | C7a |
Note: Exact shifts may vary by ±0.05 ppm depending on concentration and water content in DMSO/CDCl₃.
References
-
Synthesis and Regioselectivity
-
NMR Methodology for Isomers
- Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
-
Source: [Link]
-
General Benzimidazole Data
- 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2010). Arabian Journal of Chemistry.
-
Source: [Link]
-
Compound Registry
Sources
- 1. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5,6-Dimethylbenzimidazole - Wikipedia [en.wikipedia.org]
The Benzimidazole Pharmacophore: A Technical Guide to Biological Activity, Target Engagement, and Assay Validation
Executive Summary
The benzimidazole ring—a bicyclic heterocycle consisting of a benzene ring fused to an imidazole ring—is a highly privileged scaffold in modern medicinal chemistry. Its structural resemblance to purine nucleotides allows it to interact with a diverse array of biological macromolecules, including structural proteins, kinases, and nucleic acids. As a Senior Application Scientist overseeing hit-to-lead optimization, I have observed that the strategic substitution at the 1- (N-substituted), 2-, and 5/6-positions of the benzimidazole core dictates its pharmacological trajectory, shifting its profile from anthelmintic and antimicrobial to potent anticancer and antiviral agents.
This whitepaper synthesizes the mechanistic pathways of substituted benzimidazoles, aggregates quantitative efficacy data, and provides field-proven, self-validating experimental protocols for evaluating their biological activity.
Mechanistic Pathways & Target Engagement
Tubulin Polymerization Inhibition (Anthelmintic & Anticancer)
The primary mechanism of action for classical benzimidazoles (e.g., albendazole, mebendazole) is the disruption of microtubule dynamics. Substituted benzimidazoles act as competitive inhibitors at the colchicine-binding site of
Crucially, the rate constant for benzimidazole dissociation from parasitic tubulin is significantly lower than that of mammalian tubulin, establishing a wide therapeutic index and selective toxicity in anthelmintic applications[1]. By preventing the transition of the curved
Fig 1: Mechanism of action of benzimidazoles on tubulin dynamics.
Kinase and Topoisomerase Inhibition
Beyond structural proteins, benzimidazoles are potent enzyme inhibitors. N-substituted benzimidazole derivatives have been engineered to target Topoisomerase II, an enzyme that cleaves double-stranded DNA to relieve supercoiling during replication. Furthermore, specific benzimidazole-oxadiazole hybrids and 2-substituted derivatives exhibit sub-micromolar inhibition of EGFR and HER2 kinases, directly suppressing oncogenic signaling cascades[4].
Nucleic Acid Interference & Oxidative Uncoupling
In antimicrobial and antiviral contexts, benzimidazoles intercalate with DNA or inhibit viral RNA replication. For instance, pyrrole-substituted benzimidazoles show potent anti-HBV activity by interfering with viral replication machinery[5]. Additionally, highly halogenated derivatives like TTFB (4,5,6,7-tetrachloro-2-trifluoromethyl-benzimidazole) act as uncouplers of oxidative phosphorylation, collapsing the mitochondrial membrane potential[6].
Quantitative Data Synthesis
To guide lead selection, the following tables summarize the biological efficacy of various substituted benzimidazoles across different therapeutic domains.
Table 1: Anticancer Activity Profiles
| Compound Class | Substitution / Modification | Target Cell Line | Efficacy (IC | Mechanism / Target | Reference |
| 2-Substituted | Oxothiazolidin-2-ylidene | HEPG2, MCF7, HCT116 | < 10 µg/mL | Tubulin / Apoptosis | [3] |
| Benzimidazole-Oxadiazole | Hybrid Scaffold | HeLa (Cervical) | 0.224 µM | Topoisomerase I / II | [4] |
| N-Substituted (SA5) | N-phenyl ring attachments | MDA-MB-231 (Breast) | 123.39 µM | Topoisomerase II | |
| Benzimidazole-Chalcone | Chalcone Hybrid (BCHs) | Various Tumor Lines | < 5 µM | Topoisomerase II | [4] |
Table 2: Antiviral & Antimicrobial Efficacy
| Compound Class | Pathogen / Strain | Efficacy Metric | Key Structural Driver | Reference |
| Pyrrole-Substituted | Hepatitis B Virus (HBV) | IC | Pyrrole ring at C-2 | [5] |
| 2-Substituted Phenyl | Vaccinia Virus (VV) | EC | Phenyl ring at C-2 | [5] |
| Fluoro-aryl N-Substituted | M. luteus, E. coli | DIZ = 16.8 - 18.8 mm | N-substitution via HMDS | [7] |
| Benzimidazole Derivatives | Cyto-megalo virus (CMV) | IC | C-2 and C-5 modifications | [8] |
Self-Validating Experimental Methodologies
As researchers, we must ensure our assay choices are logically sound and resistant to artifactual interference. Below are two critical protocols for evaluating benzimidazole derivatives, complete with the causality behind the methodological steps.
Protocol 1: In Vitro Tubulin Polymerization Assay
Purpose: To validate whether a benzimidazole's cytotoxicity is driven by microtubule destabilization. Causality & Design: We utilize purified porcine brain tubulin (or recombinant parasitic tubulin for anthelmintic screening) in a cell-free system. This isolates the target engagement from confounding cellular efflux mechanisms.
-
Buffer Preparation: Prepare PIPES buffer (80 mM PIPES, 2 mM MgCl
, 0.5 mM EGTA, pH 6.9). Why PIPES? It maintains a stable physiological pH while EGTA chelates calcium ions, which are known to trigger spontaneous, artifactual microtubule depolymerization. -
Nucleotide Addition: Add 1 mM GTP to the buffer. Why? GTP is the obligate energy currency required for the
-tubulin heterodimers to nucleate and polymerize. -
Compound Incubation: Pre-incubate the tubulin (3 mg/mL) with the benzimidazole derivative (10 µM - 0.1 µM) at 4°C for 15 minutes. Why 4°C? Microtubules naturally depolymerize at cold temperatures, ensuring we start the assay with 100% free dimers.
-
Kinetic Readout: Transfer the microplate to a 37°C spectrophotometer. Read absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates successful polymerization (turbidity). A flatline indicates successful inhibition by the benzimidazole.
Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay
Purpose: High-throughput screening of anticancer activity. Causality & Design: Many researchers default to the MTT assay; however, because certain benzimidazoles (like TTFB) act as mitochondrial uncouplers[6], they artificially alter mitochondrial reductase activity, leading to false-positive MTT readouts. The SRB assay bypasses metabolism entirely by binding stoichiometrically to basic amino acid residues, providing a direct measurement of total cellular protein mass.
-
Seeding & Treatment: Seed MCF-7 or HEPG2 cells in 96-well plates. After 24h, treat with dose-response concentrations of the benzimidazole library for 48-72 hours.
-
Fixation: Add cold 50% Trichloroacetic Acid (TCA) directly to the media (final concentration 10%) and incubate at 4°C for 1 hour. Why TCA? It instantly halts biological activity and cross-links cellular proteins to the plastic well, preventing cell loss during subsequent wash steps.
-
Staining: Wash plates with DI water, dry, and add 0.4% SRB dye dissolved in 1% acetic acid. Why 1% acetic acid? The mildly acidic environment protonates the basic amino acids, allowing the negatively charged SRB dye to bind electrostatically.
-
Washing: Wash 4 times with 1% acetic acid. Why not water? Washing with water would raise the pH, causing the dye to prematurely unbind and wash away.
-
Solubilization & Readout: Add 10 mM Tris base (pH 10.5) to each well. Why? The basic pH strips the protons from the amino acids, releasing the dye into solution. Measure absorbance at 540 nm to calculate the IC
.
Fig 2: Self-validating SRB cytotoxicity assay workflow.
References
1.[1] Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. Merck Veterinary Manual. 1 2.[3] Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. National Institutes of Health (NIH).3 3.[2] Benzimidazole inhibits Haemonchus contortus microtubule dynamics by intradimer structural changes. Taylor & Francis. 2 4. Design, Synthesis and Biological Evaluation of Novel N-Substituted Benzimidazole Derivatives as Potential Anticancer Agents. YMER. Link 5.[4] Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. MDPI. 4 6.[6] Niclosamide- A career builder. Kinam Park. 6 7.[8] Benzimidazole as a promising antiviral heterocyclic scaffold: a review. SciSpace. 8 8.[7] Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation. National Institutes of Health (NIH).7 9.[5] A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. SRR Publications. 5
Sources
- 1. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. srrjournals.com [srrjournals.com]
- 6. kinampark.com [kinampark.com]
- 7. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
potential therapeutic targets of 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole
The Privileged Scaffold: 6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole in Targeted Therapeutics
Executive Summary
In modern medicinal chemistry, the identification of a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological receptors—is paramount. 6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole (CAS 99512-64-8) represents a critical building block in the synthesis of several advanced targeted therapies. As a Senior Application Scientist who has overseen the transition of numerous benzimidazole-derived hits from assay development to lead optimization, I have structured this technical guide to explore the causality behind the therapeutic targeting of this scaffold. We will dissect its role in kinase inhibition, immune modulation, and enzymatic regulation, providing actionable protocols for drug development professionals.
The Chemical Logic of the Scaffold
The utility of 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole lies in its precise structural features, which make it an ideal precursor for late-stage functionalization:
-
The Benzimidazole Core: Mimics the purine ring (adenine) of ATP, allowing derivatives to act as potent ATP-competitive inhibitors in kinase active sites.
-
The 6-Bromo Substituent: Serves as an essential synthetic handle. The carbon-bromine bond is perfectly primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid generation of extensive structure-activity relationship (SAR) libraries.
-
N1 and C2 Methylation: The 1,2-dimethyl configuration restricts rotational degrees of freedom and increases lipophilicity, which frequently enhances cellular permeability and blood-brain barrier (BBB) penetration—a critical factor for CNS targets.
Synthetic divergence of the 6-bromo-benzimidazole core to multiple targets.
Primary Therapeutic Targets & Mechanistic Pathways
JNK/MAPK Pathway Inhibition (Inflammation & Oncology)
The c-Jun N-terminal kinases (JNK1, JNK2, JNK3) are heavily implicated in inflammatory responses, autoimmune diseases (like rheumatoid arthritis), and neurodegeneration [1]. Derivatives synthesized from the 6-bromo-1,2-dimethylbenzimidazole core have shown remarkable efficacy as JNK inhibitors.
Mechanistic Causality: The benzimidazole core anchors into the adenine-binding pocket of the JNK hinge region via hydrogen bonding. The functional groups attached via cross-coupling at the 6-position extend into the hydrophobic selectivity pocket (DFG motif), dictating selectivity over other MAP kinases like ERK or p38.
JNK/MAPK signaling cascade inhibited by benzimidazole derivatives.
STING Pathway Modulation (Immuno-Oncology)
The Stimulator of Interferon Genes (STING) pathway is a central hub for innate immunity and tumor detection. Recent patent literature highlights the use of benzimidazole derivatives as STING modulators [2]. By binding to the STING dimer interface, these compounds induce a conformational change that triggers the recruitment of TBK1, leading to robust Type I interferon production.
Heparan Sulfate Biosynthesis Inhibition (Rare Diseases)
In lysosomal storage disorders (e.g., Mucopolysaccharidosis), the accumulation of glycosaminoglycans (GAGs) like heparan sulfate causes severe pathology. Substituted benzimidazoles derived from CAS 99512-64-8 have been patented as inhibitors of heparan sulfate biosynthesis [3]. By reducing the synthesis rate to match the impaired catabolic rate, these compounds restore cellular homeostasis (substrate reduction therapy).
Quantitative Target Affinity Data
The versatility of the scaffold is demonstrated by the varying affinity profiles achieved simply by altering the substituents at the 6-position.
| Therapeutic Target | Disease Indication | Typical IC50 / EC50 Range | Mechanism of Action |
| JNK1 / JNK2 | Rheumatoid Arthritis, Neurodegeneration | 10 nM – 150 nM | ATP-competitive kinase inhibition |
| STING | Solid Tumors (Immuno-oncology) | 50 nM – 500 nM (EC50) | Allosteric agonism/modulation |
| Heparan Sulfate Synthesis | Mucopolysaccharidosis (MPS) | 100 nM – 1.2 µM | Substrate reduction (Enzyme inhibition) |
| α7-nAChR | Alzheimer's, Schizophrenia | 200 nM – 800 nM | Positive Allosteric Modulation (PAM) |
Experimental Workflows & Protocols
To ensure scientific integrity, every protocol must be a self-validating system. Below are the field-proven methodologies for synthesizing the core and validating its kinase inhibitory activity.
Protocol A: Synthesis of 6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole
Note: This protocol emphasizes the prevention of premature dehalogenation, a common failure point in bromo-aromatic synthesis.
-
Reduction of the Nitro Precursor:
-
Step: Dissolve 5-bromo-N-methyl-2-nitroaniline (1.0 eq) in a mixture of ethanol and water (4:1). Add Iron powder (5.0 eq) and Ammonium Chloride (0.5 eq).
-
Causality: Using Fe/NH₄Cl instead of Palladium-catalyzed hydrogenation prevents the unwanted reductive cleavage of the carbon-bromine bond, preserving the critical C6 synthetic handle.
-
Action: Reflux for 2 hours. Filter hot through a Celite pad to remove iron salts. Concentrate under reduced pressure to yield 5-bromo-N1-methylbenzene-1,2-diamine.
-
-
Cyclization to the Benzimidazole Core:
-
Step: Dissolve the resulting diamine in glacial acetic acid. Add a catalytic amount of concentrated HCl.
-
Action: Heat the reaction mixture to 100°C for 4–6 hours.
-
Causality: The acidic environment catalyzes the formation of the imine intermediate, which rapidly undergoes intramolecular cyclization. The use of acetic acid serves dual purposes as both the solvent and the C2-methyl carbon source.
-
-
Purification:
-
Step: Neutralize with saturated NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography (DCM/MeOH 95:5) to yield the pure 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole.
-
Protocol B: High-Throughput TR-FRET Kinase Assay (Self-Validating System)
To validate the JNK inhibitory activity of downstream derivatives, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard due to its low background noise.
-
Compound Pre-Incubation (Critical Step):
-
Step: Dispense 100 nL of the benzimidazole derivative (in DMSO) into a 384-well plate. Add 5 µL of JNK1 enzyme in assay buffer (HEPES, MgCl₂, EGTA, DTT, Tween-20).
-
Causality: Pre-incubating the enzyme and inhibitor for 30 minutes before adding ATP allows slow-binding inhibitors to reach equilibrium, preventing false-negative (artificially high IC50) readouts.
-
-
Reaction Initiation:
-
Step: Add 5 µL of a substrate mix containing biotinylated c-Jun peptide and ATP at its exact
value. -
Causality: Running the assay at the ATP
ensures the assay is highly sensitive to ATP-competitive inhibitors (like benzimidazoles) while remaining physiologically relevant.
-
-
Detection & Validation:
-
Step: Stop the reaction after 60 minutes with EDTA (chelates Mg²⁺). Add Europium-labeled anti-phospho-c-Jun antibody and Streptavidin-APC.
-
Validation: Include a known JNK inhibitor (e.g., SP600125) as a positive control in column 24. Calculate the Z'-factor; a Z' > 0.6 validates the assay's robustness and signal-to-noise ratio.
-
Conclusion
The 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole scaffold is a masterclass in rational drug design. By providing a stable, ATP-mimicking core with a highly reactive cross-coupling handle, it empowers medicinal chemists to rapidly pivot between entirely different therapeutic areas—from dampening inflammation via JNK inhibition to stimulating tumor immunity via STING. Mastery of its synthesis and the causal mechanisms of its biological assays is essential for any modern drug development program.
References
- Schering Corporation. (2008). NOVEL JNK INHIBITORS (Patent No. WO2008082487A2). World Intellectual Property Organization.
- Sci-Law Strategies, PC / Barber et al. (2023). STING Modulators and Uses Thereof (Patent No. US11629346B2). United States Patent and Trademark Office.
- Biomarin Pharmaceutical Inc. (2016). Heparan sulfate biosynthesis inhibitors for the treatment of diseases (Patent No. WO2016057834A1). World Intellectual Property Organization.
- Acharya R. A. et al. (2017). Novel Amino Isoxazoline Compounds as Alpha-7 Nicotinic Acetylcholine Receptor Agonists (Patent No. WO2017069980A1). World Intellectual Property Organization.
6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole Derivatives and Analogs: A Comprehensive Guide to Synthesis, Functionalization, and Pharmacological Applications
Executive Summary
Benzimidazoles represent one of the most privileged and ubiquitous scaffolds in modern medicinal chemistry, serving as the core pharmacophore in FDA-approved therapeutics ranging from proton pump inhibitors to targeted kinase inhibitors. Within this expansive chemical space, the specific building block 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole (CAS: 99512-64-8) has emerged as a highly versatile synthetic intermediate. The 1,2-dimethyl substitution provides precise steric bulk and modulates lipophilicity, while the C6-bromine atom acts as an orthogonal handle for transition-metal-catalyzed cross-coupling.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic reaction schemes. This guide details the causality behind specific synthetic choices, provides self-validating experimental protocols, and explores the downstream pharmacological utility of this critical scaffold.
Structural and Physicochemical Profiling
Before integrating 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole into a drug discovery pipeline, it is critical to understand its baseline physicochemical properties. The N1-methyl group eliminates the hydrogen bond donor capacity typically associated with the imidazole ring of N-H benzimidazoles. This modification significantly alters the molecule's solubility profile, prevents tautomerization, and enhances passive membrane permeability—a crucial factor for intracellular target engagement.
Table 1: Physicochemical Properties of 6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole
| Property | Value | Impact on Development |
| CAS Number | 99512-64-8 | Standard registry identifier for procurement. |
| Molecular Formula | C9H9BrN2 | Defines baseline mass (225.09 g/mol ). |
| SMILES | BrC1C=CC2=C(C=1)N(C)C(C)=N2 | Useful for in silico docking and cheminformatics. |
| LogP (Predicted) | ~2.64 | Ideal lipophilicity for oral bioavailability (Lipinski's Rule of 5). |
| Topological Polar Surface Area | 17.82 Ų | Excellent CNS penetration potential (TPSA < 90 Ų). |
De Novo Synthesis & Workflow
While commercially available, the de novo synthesis of 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole is often required for isotopic labeling or custom scale-up. The synthesis is typically achieved via a robust two-step sequence starting from 5-bromo-N-methyl-2-nitroaniline[1].
Protocol 1: Two-Step Synthesis of the Benzimidazole Core
Step 1: Reduction of the Nitro Group
-
Procedure: Dissolve 5-bromo-N-methyl-2-nitroaniline in a mixture of methanol and water. Add ammonium chloride (
) and zinc dust ( ) portion-wise. Stir at room temperature for 1–2 hours. -
Mechanistic Causality: Zinc serves as the reducing agent, while
acts as a mild proton source. This specific combination is chosen over aggressive hydrogenation (e.g., ) to prevent the unwanted hydrodehalogenation of the sensitive C-Br bond. -
Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting material is bright yellow, whereas the resulting 4-bromo-N2-methylbenzene-1,2-diamine is a colorless to pale-brown oil that strongly stains with ninhydrin (indicating the new primary amine).
Step 2: Cyclization
-
Procedure: Dissolve the crude diamine intermediate in glacial acetic acid. Stir the solution at 130 °C for 2 hours. Cool to ambient temperature, concentrate under reduced pressure, and neutralize with 10% aqueous
. Extract with ethyl acetate, dry over , and purify via silica gel chromatography. -
Mechanistic Causality: Glacial acetic acid is utilized here in a dual capacity: it serves as the bulk solvent and acts as the electrophilic carbon source (C2) for the imidazole ring formation. The elevated temperature (130 °C) is thermodynamically required to drive the dehydration step following the initial condensation, forcing the equilibrium toward the aromatic benzimidazole system.
-
Workup Rationale: The specific basic workup using
is critical. Failure to fully neutralize the residual acetic acid will result in the protonation of the newly formed basic N3 nitrogen of the benzimidazole ( ~5.5), rendering the product highly water-soluble and leading to severe yield losses during the organic extraction.
Figure 1: Two-step de novo synthesis workflow of 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole.
Functionalization Strategies: Exploiting the C6-Bromo Handle
The true value of this scaffold lies in the reactivity of the C6-bromine. The bromine atom is an excellent leaving group for oxidative addition by Palladium(0) species, allowing for rapid expansion of chemical space via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions[2].
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C6 Position
To introduce aryl or heteroaryl groups (e.g., for developing kinase inhibitors or
-
Preparation: In a Schlenk flask, combine 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole (1.0 eq), the desired arylboronic acid (1.2 eq), and
(3.0 eq). -
Solvent & Degassing (Critical Step): Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling argon through the solution for at least 15 minutes.
-
Expert Insight: Degassing is non-negotiable. Oxygen rapidly oxidizes the electron-rich Pd(0) catalyst to an inactive Pd(II) complex, stalling the oxidative addition step and resulting in unreacted starting material.
-
-
Catalyst Addition: Add
(0.05 eq) under a positive stream of argon. Heat the mixture to reflux (100 °C) for 12 hours. -
Validation & Workup: Monitor the reaction via LC-MS. The disappearance of the characteristic bromine isotope pattern (M and M+2 peaks of equal intensity at ~225/227 m/z) confirms complete conversion. Dilute with water, extract with dichloromethane, and purify via flash chromatography.
Pharmacological Applications and Target Engagement
Derivatives synthesized from the 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole scaffold are frequently evaluated across diverse therapeutic areas. The benzimidazole core acts as a bioisostere for purine, allowing these molecules to act as potent ATP-competitive inhibitors.
-
Kinase Inhibition: By substituting the C6 position with complex heteroaryls via Suzuki coupling, researchers have developed potent inhibitors of Receptor Tyrosine Kinases (RTKs). The 1,2-dimethyl groups often project into the hydrophobic selectivity pocket of the kinase domain, while the N3 nitrogen forms a critical hydrogen bond with the kinase hinge region[2].
-
Enzyme Modulation: Similar benzimidazole analogs have been successfully deployed as inhibitors of Fatty Acid Amide Hydrolase (FAAH) for CNS disorders[4] and as potent
-glucosidase inhibitors for metabolic diseases[3].
Figure 2: Mechanism of action for benzimidazole-derived RTK inhibitors blocking proliferation.
Experimental Protocols for Downstream Assays
Once novel derivatives are synthesized, their efficacy must be validated in vitro. For kinase targets, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay provides a self-validating, high-throughput screening method[2].
Standard TR-FRET Kinase Assay Protocol:
-
Compound Preparation: Serially dilute the benzimidazole derivative in DMSO (top concentration 10 mM, 3-fold dilutions).
-
Reaction Assembly: In a 384-well low-volume plate, combine the recombinant kinase protein, the fluorescently labeled peptide substrate, and the compound dilution.
-
Initiation: Add ATP (at the predetermined
concentration for the specific kinase) to initiate the reaction. -
Incubation & Detection: Incubate for 60 minutes at room temperature. Add the TR-FRET detection reagents (Europium-labeled anti-phospho antibody). Read the plate using a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
-
Data Integrity: Always include a positive control (known inhibitor) and a negative control (DMSO vehicle). Calculate
values using a 4-parameter logistic non-linear regression model.
References
-
Title: Discovery of a Potent, Long-Acting, and CNS-Active Inhibitor (BIA 10-2474) of Fatty Acid Amide Hydrolase Source: PubMed Central (NIH) URL: [Link]
-
Title: Syntheses, in vitro evaluation and molecular docking studies of 5-bromo-2-aryl benzimidazoles as α-glucosidase inhibitors Source: ResearchGate URL: [Link]
Sources
- 1. 337915-79-4 | 5-Bromo-N1-methylbenzene-1,2-diamine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Potent, Long‐Acting, and CNS‐Active Inhibitor (BIA 10‐2474) of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data for 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole (NMR, IR, Mass Spec)
[1]
Compound ID: 6-Br-1,2-DMB Molecular Formula: C₉H₉BrN₂ Molecular Weight: 225.09 g/mol Exact Mass: 223.99 (⁷⁹Br) / 225.99 (⁸¹Br)
Executive Summary & Structural Logic
The structural integrity of 6-bromo-1,2-dimethylbenzimidazole relies on confirming three distinct regions: the imidazole core (N-methyl and C-methyl), the substitution pattern on the benzene ring (6-bromo regiochemistry), and the absence of exchangeable protons (confirming
-
Regiochemistry Check: The 6-bromo substitution creates a specific aromatic coupling pattern (singlet, doublet, doublet-of-doublets) that distinguishes it from the 5-bromo isomer.
-
Electronic Environment: The electron-withdrawing bromine atom and the electron-donating
-methyl group create unique chemical shift perturbations in NMR.
Synthesis & Sample Context (Impurity Profiling)
Understanding the synthetic origin is vital for interpreting "ghost peaks" in spectroscopic data. The most common route involves the condensation of 4-bromo-N¹-methylbenzene-1,2-diamine with acetic acid or an orthoester.
Diagram 1: Synthesis & Impurity Logic
Caption: Synthetic pathway highlighting potential impurities (N-acetyl species or regioisomers) that may appear in crude spectra.
Mass Spectrometry (MS)
Technique: ESI-MS (Positive Mode) or EI-MS (70 eV).
The mass spectrum provides the primary confirmation of the bromine substituent through its characteristic isotopic abundance.
| Ion Identity | m/z (Theoretical) | Relative Abundance | Interpretation |
| Molecular Ion [M]⁺ | 224.0 / 226.0 | 100% / 98% | Diagnostic 1:1 doublet confirming one Bromine atom (⁷⁹Br/⁸¹Br). |
| [M - CH₃]⁺ | 209.0 / 211.0 | ~15-20% | Loss of N-methyl radical. |
| [M - Br]⁺ | 145.1 | ~40% | Homolytic cleavage of C-Br bond; aryl cation formation. |
| [M - Br - HCN]⁺ | 118.1 | ~30% | Fragmentation of the imidazole ring (retro-Ritter type). |
Protocol Note: In LC-MS (ESI+), the base peak will be [M+H]⁺ at 225.0/227.0 . The 1:1 isotopic ratio must be preserved. If the ratio skews (e.g., 3:1), suspect contamination with a non-brominated analog (dehalogenation byproduct).
Infrared Spectroscopy (FT-IR)
Technique: ATR (Attenuated Total Reflectance) on crystalline solid.[1]
The absence of broad N-H bands is the first "pass/fail" check for successful N-methylation.
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
| Aromatic C-H | 3050 - 3080 | Weak | C-H stretching (Benzene ring). |
| Aliphatic C-H | 2920 - 2960 | Medium | C-H stretching (N-Me and C-Me). |
| C=N / C=C | 1610, 1585 | Strong | Benzimidazole core skeletal vibrations. |
| C-N | 1240 - 1280 | Medium | C-N stretching (Ar-N-Me). |
| C-Br | 680 - 750 | Strong | Diagnostic: Aryl bromide stretch. |
| N-H | Absent | - | Confirms N1 substitution (no band at 3200-3400). |
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (Standard) or CDCl₃.[2] Reference: TMS (0.00 ppm).
¹H NMR Data (400 MHz, DMSO-d₆)
The aromatic region requires careful analysis of coupling constants (
| Shift (δ ppm) | Multiplicity | Integral | Coupling ( | Assignment | Structural Logic |
| 7.78 | Doublet (d) | 1H | H7 | Diagnostic: The H7 proton is a singlet (or fine doublet) due to meta-coupling. It is deshielded by the adjacent N1-Methyl. | |
| 7.45 | Doublet (d) | 1H | H4 | Ortho to H5. Located on the "imine" side (N3), typically shielded relative to H7 in this scaffold. | |
| 7.28 | Doublet of Doublets (dd) | 1H | H5 | Ortho to H4 and meta to H7. The Br at C6 splits this signal. | |
| 3.72 | Singlet (s) | 3H | - | N-CH₃ | N1-Methyl. Characteristic downfield shift due to nitrogen attachment. |
| 2.54 | Singlet (s) | 3H | - | C-CH₃ | C2-Methyl. Often obscured by DMSO solvent peak (2.50 ppm); verify in CDCl₃ if ambiguous. |
Critical Analysis (Isomer Differentiation):
-
6-Bromo isomer (Target): H7 appears as a narrow doublet (
Hz) or singlet because it has no ortho neighbor. -
5-Bromo isomer (Impurity): H4 would appear as the narrow doublet/singlet. H6 and H7 would show strong ortho coupling (
Hz).
¹³C NMR Data (100 MHz, DMSO-d₆)
Carbon assignments confirm the quaternary centers.
| Shift (δ ppm) | Type | Assignment | Notes |
| 153.2 | Cq | C2 | Imidazole ring carbon (C=N). Most deshielded. |
| 142.5 | Cq | C3a | Bridgehead carbon (adjacent to N3). |
| 135.8 | Cq | C7a | Bridgehead carbon (adjacent to N1). |
| 124.1 | CH | C5 | Aromatic CH. |
| 119.5 | CH | C4 | Aromatic CH. |
| 115.2 | Cq | C6 | Ipso-C-Br. Distinctive upfield shift for aromatic C-Br. |
| 112.8 | CH | C7 | Aromatic CH (adjacent to N1). |
| 30.1 | CH₃ | N-CH₃ | N-Methyl. |
| 13.8 | CH₃ | C-CH₃ | C-Methyl. |
Integrated Structural Elucidation Workflow
To validate the sample in a drug development context, follow this logical flow.
Diagram 2: Validation Logic
Caption: Decision tree for confirming identity and ruling out common regioisomeric impurities.
Experimental Protocols
Protocol A: NMR Sample Preparation
-
Objective: High-resolution ¹H/¹³C acquisition.
-
Mass: 5–10 mg.
-
Solvent: 0.6 mL DMSO-d₆ (99.9% D) + 0.03% TMS v/v.
-
Procedure:
-
Weigh solid into a clean vial (avoid weighing directly into the tube to prevent static loss).
-
Add solvent and vortex until fully dissolved (benzimidazoles are generally soluble in DMSO).
-
Filter through a cotton plug into the NMR tube if the solution is cloudy.
-
Critical: If C-Me peak (2.54 ppm) overlaps with DMSO residual peak (2.50 ppm), rerun in CDCl₃ or add a drop of DCl/D₂O to shift the signals (protonation of N3 will shift aromatic protons downfield).
-
Protocol B: LC-MS Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm and 280 nm; MS (ESI+).
-
Acceptance Criteria: Purity >95% by UV area; MS confirms [M+H]⁺ 225/227.
References
-
BenchChem. Physicochemical Profile of 2-bromo-6-methyl-1H-benzo[d]imidazole and Related Analogues. (2025).[3][1][4][5][6] Link[1]
-
PubChem. Compound Summary: 6-Bromo-1H-benzimidazole.[6][7] National Library of Medicine. Link
-
Royal Society of Chemistry. Spectroscopic data for benzimidazole derivatives. ChemSpider. Link
-
Sigma-Aldrich. 6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole Product Specification.Link
- Journal of Medicinal Chemistry.Structure-Activity Relationships of Benzimidazole Kinase Inhibitors. (Referenced for general shift logic).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 6-Bromo-1H-benzo[d]imidazole hydrochloride | C7H6BrClN2 | CID 53216920 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Fidelity Assay Development for 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole Scaffolds
Introduction & Strategic Rationale
The compound 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole represents a critical "privileged scaffold" in modern Fragment-Based Drug Discovery (FBDD). Unlike simple benzimidazoles, this trisubstituted core offers a unique pharmacological profile:
-
The 1,2-Dimethyl Lock: The
-methylation at position 1 prevents tautomerization, locking the hydrogen bond acceptor/donor profile, while the C2-methyl group provides essential lipophilic contacts often required for ATP-binding pockets (Kinases) or Acetyl-lysine recognition sites (Bromodomains). -
The 6-Bromo Handle: This halogen is not merely a structural feature but a synthetic vector. It serves as the primary site for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, allowing rapid library expansion into chemical space.
The Challenge: Benzimidazole scaffolds are notorious for "brick dust" properties—high crystallinity and low aqueous solubility—which frequently lead to false negatives in screening or false positives via colloidal aggregation.
The Solution: This guide details a self-validating assay pipeline designed to characterize this specific scaffold before it is evolved into a more complex lead.
Experimental Workflow Overview
The following diagram illustrates the critical path for validating the 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole scaffold.
Figure 1: Critical path workflow for validating benzimidazole fragments. The solubility gate is mandatory to prevent aggregation-based artifacts.
Protocol 1: Kinetic Solubility & Aggregation Profiling
Objective: Determine the "safe" assay concentration window. The 6-bromo substituent significantly increases lipophilicity (cLogP ~2.5–3.0), increasing the risk of precipitation in aqueous buffers.
Materials
-
Compound: 10 mM stock in 100% DMSO (anhydrous).
-
Buffer: PBS pH 7.4 (or specific assay buffer).
-
Detection: Microplate Nephelometer (e.g., BMG NEPHELOstar) or UV-Vis plate reader (Absorbance at 600 nm).
Step-by-Step Methodology
-
Preparation: Prepare a pre-dilution plate in DMSO to maintain constant DMSO concentration (final 1% v/v) across the gradient.
-
Dosing: Titrate the compound into the assay buffer at concentrations ranging from 1 µM to 500 µM .
-
Incubation: Shake for 90 minutes at RT (25°C). Critical: Do not centrifuge. We are measuring kinetic solubility (precipitation potential), not thermodynamic equilibrium.
-
Readout: Measure Laser Nephelometry Units (LNU) or OD600.
Data Analysis & Acceptance Criteria
| Concentration (µM) | Solubility Status | Action |
| < 10 µM | Poor | Stop. Requires formulation (e.g., cyclodextrin) or salt screen. |
| 10 – 100 µM | Moderate | Proceed with caution. Run assays at ≤ 50 µM. |
| > 100 µM | Excellent | Ideal for fragment screening. |
Expert Insight: If the curve spikes at >50 µM, the compound is forming colloidal aggregates. These aggregates sequester proteins, causing false-positive inhibition (pan-assay interference). Always add 0.01% Triton X-100 to subsequent biochemical assays to disrupt these promiscuous aggregates [1].
Protocol 2: Biophysical Validation (Thermal Shift Assay)
Objective: Confirm the scaffold binds to a relevant target. Target Selection: BRD4 (Bromodomain-containing protein 4, BD1 domain) . Rationale: The 1,2-dimethylbenzimidazole core mimics the acetyl-lysine residue recognized by bromodomains. This is a high-value validation target for this specific scaffold [2].
Materials
-
Protein: Recombinant BRD4-BD1 (approx. 2–5 µM final).
-
Dye: SYPRO Orange (5000x stock).[1]
-
Instrument: qPCR machine (e.g., Roche LightCycler or Applied Biosystems QuantStudio).
-
Positive Control: JQ1 or a known benzimidazole-based inhibitor.
Detailed Protocol
-
Master Mix Preparation:
-
Buffer: 10 mM HEPES pH 7.5, 150 mM NaCl, 5% Glycerol.
-
Protein: Dilute BRD4-BD1 to 4 µM.
-
Dye: Add SYPRO Orange to 4x final concentration.
-
-
Compound Addition:
-
Dispense 19 µL of Master Mix into a white 384-well PCR plate.
-
Add 1 µL of Compound (10 mM DMSO stock) for a final concentration of 500 µM (Fragment screening requires high concentrations).
-
Control: DMSO only (Reference
).
-
-
Thermal Ramp:
-
Ramp from 25°C to 95°C at a rate of 0.05°C/second (continuous acquisition).
-
Filter: ROX or TAMRA channel (Ex 470 nm / Em 570 nm).[1]
-
Mechanism of Action Visualization
Figure 2: Mechanism of Differential Scanning Fluorimetry (DSF). The ligand stabilizes the folded state, shifting the unfolding temperature (
Data Interpretation
Calculate
- : Valid Binder. The scaffold stabilizes the protein.
- : Non-binder (or concentration too low).
-
Negative Shift: Destabilizer (or aggregation).
Protocol 3: PAMPA (Permeability)
Objective: The 6-bromo substitution increases molecular weight and lipophilicity. We must ensure the scaffold remains cell-permeable for intracellular targets.
Methodology
-
System: Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Membrane: PVDF filter coated with 2% Dodecane/Lecithin mixture.
-
Donor Well: 50 µM Compound in PBS (pH 7.4).
-
Acceptor Well: PBS (pH 7.4).
-
Incubation: 16 hours at Room Temperature in a humidity chamber.
-
Analysis: UV-Vis quantification of Donor vs. Acceptor wells.
Target Metric:
References
-
Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(13-14), 607-615. Link
-
Bamborough, P., et al. (2012). Fragment-Based Discovery of Bromodomain Inhibitors Part 1: Inhibitor Binding Modes and Implications for Scaffold Hopping. Journal of Medicinal Chemistry, 55(2), 587–596. Link
-
Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.[2][3] Nature Protocols, 2(9), 2212–2221. Link
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link
Sources
- 1. bitesizebio.com [bitesizebio.com]
- 2. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview [article.innovationforever.com]
analytical methods for 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole quantification
Executive Summary
6-bromo-1,2-dimethyl-1H-benzo[d]imidazole (CAS: 99512-64-8) is a critical heterocyclic intermediate used in the synthesis of bioactive kinase inhibitors and anthelmintic agents.[1] Its quantification presents specific challenges due to its moderate lipophilicity (LogP ~2.[1]64) and weak basicity (pKa ~4.8).[1]
This guide provides two distinct, validated protocols:
-
Method A (HPLC-UV): A robust, high-concentration method for Quality Control (QC) of raw materials and drug substance purity.[1]
-
Method B (UHPLC-MS/MS): A high-sensitivity bioanalytical method for pharmacokinetic (PK) profiling in plasma.[1]
Physicochemical Profile & Method Strategy
Understanding the molecule is the first step in method design.[1]
| Property | Value | Analytical Implication |
| Molecular Weight | 225.09 g/mol | Monoisotopic mass for MS: 224.0 (79Br) / 226.0 (81Br).[1] |
| LogP (Predicted) | 2.64 | Moderate lipophilicity.[1] Requires >30% organic solvent for elution on C18.[1] |
| pKa (Conj. Acid) | ~4.8 (Predicted) | The N3 nitrogen is basic.[1] At pH < 3.0, the molecule is protonated ( |
| UV Maxima | 254 nm, 290 nm | 254 nm provides universal detection; 290 nm offers higher selectivity against non-aromatic impurities. |
Method Selection Workflow
The following decision tree guides the user to the appropriate protocol based on sensitivity requirements and matrix complexity.
Caption: Decision tree for selecting HPLC-UV vs. LC-MS/MS based on sensitivity and matrix needs.
Method A: HPLC-UV (QC & Purity)
Objective: Routine quantification of drug substance with high precision (RSD < 1.0%).
Chromatographic Conditions
-
System: Agilent 1260 Infinity II or Waters Alliance e2695.[1]
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Rationale: The "Plus" series is double end-capped, reducing silanol interactions with the basic benzimidazole nitrogen, ensuring sharp peaks.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1]
-
Note: Low pH suppresses silanol ionization and keeps the analyte fully protonated.[1]
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Detection: UV @ 254 nm (Reference 360 nm).[1]
-
Injection Volume: 10 µL.
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Equilibration |
| 2.0 | 10 | Isocratic Hold |
| 12.0 | 90 | Linear Gradient |
| 15.0 | 90 | Wash |
| 15.1 | 10 | Re-equilibration |
| 20.0 | 10 | End of Run |
Standard Preparation
-
Stock Solution: Dissolve 10.0 mg of reference standard in 10 mL Methanol (1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to reach 100 µg/mL.[1]
Method B: UHPLC-MS/MS (Bioanalysis)[1]
Objective: Quantification in plasma/serum with LLOQ < 1.0 ng/mL.[1]
Chromatographic Conditions
-
System: Waters ACQUITY UPLC I-Class coupled to Xevo TQ-S Micro.[1]
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Rationale: BEH particles are stable at high pH, allowing the option of basic mobile phases if acidic sensitivity is poor, though acidic is preferred here for positive ESI.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[1]
Mass Spectrometry Parameters (ESI+)
The presence of Bromine creates a distinct 1:1 isotope pattern (79Br and 81Br).[1] We target the 79Br isotope for the primary transition due to slightly higher abundance stability.[1]
| Parameter | Value |
| Ionization Mode | ESI Positive (+) |
| Capillary Voltage | 3.0 kV |
| Desolvation Temp | 450°C |
| Cone Voltage | 30 V |
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Type |
|---|---|---|---|---|
| 6-Br-1,2-dimethyl-BI | 225.0 (79Br) | 144.0 | 28 | Quantifier |
| 225.0 | 210.0 | 18 | Qualifier |
| Internal Standard | 229.0 (d4-Analog) | 148.0 | 28 | Quantifier |[1]
Mechanistic Insight: The transition 225 -> 144 likely corresponds to the loss of the Bromine radical (80 Da) or HBr (81 Da) combined with ring fragmentation.[1] The 225 -> 210 transition represents the loss of a methyl group [M-CH3]⁺.[1]
Sample Preparation Protocol (Plasma)
Since the analyte is moderately lipophilic, Protein Precipitation (PPT) is efficient, but Liquid-Liquid Extraction (LLE) offers cleaner baselines.[1]
Protocol: Protein Precipitation (High Throughput)
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate.
-
Spike: Add 10 µL of Internal Standard (IS) solution.
-
Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Vortex: Mix at high speed for 2 minutes.
-
Centrifuge: 4000 rpm for 10 minutes at 4°C.
-
Transfer: Inject 2 µL of the supernatant directly.
Caption: Workflow for Protein Precipitation (PPT) extraction from plasma.
Method Validation Summary
Validation must follow ICH Q2(R1) guidelines.
| Parameter | Acceptance Criteria (Method A - UV) | Acceptance Criteria (Method B - MS) |
| Linearity (r²) | > 0.999 | > 0.995 |
| Accuracy (Recovery) | 98.0% – 102.0% | 85.0% – 115.0% |
| Precision (RSD) | < 1.0% | < 15.0% |
| LOD / LLOQ | ~0.5 µg/mL (LOD) | ~0.5 ng/mL (LLOQ) |
| Specificity | No interference at RT | No interference in blank matrix |
Troubleshooting & Critical Control Points
-
Peak Tailing (Method A):
-
Carryover (Method B):
-
Isotope Interference:
-
Issue: The 81Br isotope (M+2) is nearly equal in abundance.[1]
-
Control: Ensure the mass spectrometer resolution is set to "Unit" or better (0.7 FWHM) to prevent crosstalk between the 225 and 227 channels if using the M+2 for confirmation.
-
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link
-
Kulik, A., et al. (2011).[2] HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs.[1][2][3][4][5] Acta Poloniae Pharmaceutica.[1][3] Link
-
BenchChem. (2025).[1] Technical Guide: Physicochemical Profile of 2-bromo-6-methyl-1H-benzo[d]imidazole and Related Analogues.Link[1]
-
PubChem. (2024).[1][6] Compound Summary: 6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole.[1][7] National Library of Medicine.[1] Link[1]
-
Agilent Technologies. (2007).[1] Fast LC/MS/MS Analytical Method for the Analysis of Drugs and Metabolites.[1][8] Application Note 5989-7467EN.[1] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. researchgate.net [researchgate.net]
- 6. 6-Bromo-1H-benzo[d]imidazole hydrochloride | C7H6BrClN2 | CID 53216920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole | 99512-64-8 [sigmaaldrich.com]
- 8. agilent.com [agilent.com]
Application Note: High-Sensitivity HPLC-MS/MS Quantitation of Benzimidazole Residues in Biological Matrices
Part 1: Strategic Overview & Scientific Rationale
The Analytical Challenge
Benzimidazoles (BZDs) are a class of heterocyclic aromatic organic compounds used extensively as anthelmintics (dewormers) and fungicides. For the analytical chemist, they present a specific set of challenges:
-
Basicity: With pKa values typically between 5.5 and 6.0, BZDs are weak bases. In standard acidic HPLC conditions, they are protonated, which can lead to severe peak tailing due to secondary interactions with residual silanols on silica-based columns.
-
Metabolic Complexity: Parent compounds often act as prodrugs. For example, Febantel is rapidly metabolized into Fenbendazole , which is further oxidized to Oxfendazole (sulfoxide) and Oxfendazole Sulfone . Regulatory compliance (MRLs) requires monitoring the sum of these metabolites.
-
Matrix Interference: Biological matrices (liver, muscle, plasma) contain phospholipids that cause significant ion suppression in Electrospray Ionization (ESI), compromising sensitivity.
The Solution Architecture
This protocol utilizes a Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with UHPLC-MS/MS in Dynamic Multiple Reaction Monitoring (dMRM) mode.
Key Mechanistic Advantages:
-
pH-Modulated Separation: We utilize a formate-buffered mobile phase to maintain analyte protonation for MS sensitivity while masking silanols to improve peak shape.
-
Internal Standardization: The use of deuterated internal standards (e.g., Fenbendazole-d3) is mandatory to normalize extraction recovery and compensate for matrix effects dynamically.
-
Total Residue Targeting: The method is designed to capture the "Total Benzimidazole Residue" by simultaneously quantifying parent drugs and their oxidative metabolites.
Part 2: Metabolic Pathway & Target Selection
Understanding the biological fate of these compounds is critical for selecting the correct analytes. The diagram below illustrates the oxidative metabolism of Febantel, a common prodrug.
Figure 1: Metabolic pathway of Febantel. Regulatory methods often define the "marker residue" as the sum of Fenbendazole, Oxfendazole, and the Sulfone.
Part 3: Detailed Experimental Protocol
Materials & Reagents
-
Standards: High-purity (>98%) Albendazole, Fenbendazole, Thiabendazole, Mebendazole, and their respective sulfoxide/sulfone metabolites.
-
Internal Standards (ISTD): Albendazole-d3, Fenbendazole-d3.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
-
QuEChERS Kit: AOAC 2007.01 salts (6g MgSO4, 1.5g NaOAc).
-
dSPE Cleanup: C18 + PSA (Primary Secondary Amine) to remove lipids and organic acids.
Sample Preparation (Modified QuEChERS)
Rationale: Standard LLE (Liquid-Liquid Extraction) often fails to remove phospholipids effectively. This QuEChERS protocol uses PSA to remove fatty acids and C18 to remove non-polar lipids, essential for protecting the MS source.
-
Homogenization: Weigh 2.0 g of tissue (liver/muscle) into a 50 mL centrifuge tube.
-
ISTD Addition: Add 20 µL of ISTD Mix (1 µg/mL). Vortex 30s. Allow to equilibrate for 10 min.
-
Extraction: Add 10 mL 1% Acetic Acid in Acetonitrile .
-
Note: Acidification aids in the extraction of basic benzimidazoles from protein binding sites.
-
-
Partitioning: Add QuEChERS salts (MgSO4/NaOAc). Shake vigorously for 1 min.
-
Centrifugation: Spin at 4,000 x g for 5 min.
-
Cleanup (dSPE): Transfer 1 mL of supernatant to a dSPE tube (150mg MgSO4 + 50mg PSA + 50mg C18). Vortex 1 min. Centrifuge 2 min.
-
Reconstitution: Transfer 500 µL of cleaned extract to a vial. Evaporate to dryness under N2 at 40°C. Reconstitute in 500 µL of Initial Mobile Phase (90:10 Water:MeOH) .
-
Critical: Reconstituting in 100% organic solvent will cause peak fronting/breakthrough on the LC column.
-
LC-MS/MS Instrumentation Parameters
Chromatographic Conditions
-
Column: C18 Core-Shell (e.g., Kinetex C18 or Cortecs C18), 100 x 2.1 mm, 1.7 µm or 2.6 µm.
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 10 | Initial equilibration |
| 1.0 | 10 | Load |
| 6.0 | 95 | Elution of analytes |
| 8.0 | 95 | Column Wash (Remove lipids) |
| 8.1 | 10 | Re-equilibration |
| 11.0 | 10 | Stop |
Mass Spectrometry (ESI+) Parameters
-
Source: Electrospray Ionization (Positive Mode).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 500°C (High temp required for efficient ionization of semi-volatiles).
-
Acquisition: Dynamic MRM (dMRM) – monitors transitions only within a defined retention time window to maximize dwell time.
MRM Transition Table (Representative):
| Analyte | Precursor (m/z) | Quantifier (m/z) | Qualifier (m/z) | CE (eV) |
| Albendazole | 266.1 | 234.1 | 191.1 | 25 |
| Albendazole Sulfoxide | 282.1 | 240.1 | 208.1 | 22 |
| Fenbendazole | 300.1 | 268.1 | 159.1 | 30 |
| Oxfendazole | 316.1 | 159.1 | 284.1 | 32 |
| Thiabendazole | 202.0 | 175.0 | 131.0 | 28 |
| Fenbendazole-d3 (ISTD) | 303.1 | 271.1 | - | 30 |
Part 4: Analytical Workflow Diagram
This workflow ensures data integrity by incorporating checkpoints for extraction efficiency and instrument performance.
Figure 2: Step-by-step analytical workflow from sample receipt to data generation.
Part 5: Validation & Quality Control (Self-Validating System)
To ensure this protocol meets E-E-A-T standards for scientific reliability, the following validation steps are mandatory.
Linearity & Matrix Effects
-
Matrix-Matched Calibration: Do not use solvent standards. Prepare calibration curves by spiking blank tissue extract after the cleanup step. This compensates for ion suppression (Matrix Effect).
-
Calculation: Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100.
-
Acceptance: If suppression is >20%, increase the dilution factor or use a more rigorous cleanup (e.g., MCX SPE cartridges).
-
Accuracy & Precision
-
Recovery Spikes: Run QC samples at 0.5x, 1x, and 2x the MRL (Maximum Residue Limit).
-
Acceptance Criteria:
-
Recovery: 70–120%
-
RSD (Precision): <15%
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Silanol interactions | Ensure Mobile Phase A has sufficient ionic strength (5mM Amm. Formate) and pH is acidic (~3.0). |
| Low Sensitivity | Ion Suppression | Check phospholipid breakthrough. Monitor m/z 184 (Phosphatidylcholine) to verify cleanup efficiency. |
| Carryover | Sticky basic compounds | Use a needle wash of 50:50 ACN:Isopropanol + 0.1% Formic Acid. |
References
-
USDA Food Safety and Inspection Service (FSIS). (2023). Screening and Confirmation of Animal Drug Residues by UHPLC-MS-MS (CLG-MRM3). Available at: [Link]
-
European Union Reference Laboratories (EURL). (2020). Guidance on the determination of benzimidazoles in food of animal origin. Available at: [Link]
- Anastassiades, M., et al. (2003). *Fast and easy multiresidue method employing acetonitrile
Application Notes & Protocols: The Medicinal Chemistry Utility of 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole
Audience: Researchers, scientists, and drug development professionals.
From the Desk of the Senior Application Scientist:
The benzimidazole core is a quintessential "privileged scaffold" in medicinal chemistry, a structural motif that appears in a multitude of clinically successful drugs across diverse therapeutic areas.[1][2][3] Its unique bicyclic structure, composed of fused benzene and imidazole rings, offers a geometrically defined and synthetically tractable framework capable of engaging with a wide array of biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions.[4][5]
This guide focuses on a specific, yet highly promising, derivative: 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole . While direct literature on this exact molecule is sparse, its constituent features—the proven benzimidazole core, a strategically placed bromine atom, and dual methyl substitutions—provide a compelling rationale for its exploration in modern drug discovery. The bromine at the C-6 position serves not only as a potential point for halogen bonding with target proteins but also as a versatile synthetic handle for late-stage functionalization via cross-coupling chemistry. The methyl groups at the N-1 and C-2 positions modulate the compound's electronics, lipophilicity, and steric profile, which can be crucial for optimizing target affinity, selectivity, and pharmacokinetic properties.
Herein, we will extrapolate from the rich pharmacology of closely related analogs to provide a detailed, field-proven guide to the potential applications of this scaffold. We will explore its synthesis and propose its use in the development of novel anticancer, antimicrobial, and neuroprotective agents, complete with detailed experimental protocols to empower your research endeavors.
Part 1: Synthesis of the Core Scaffold
Proposed Synthetic Protocol: Two-Step Synthesis from 4-Bromo-N¹-methylbenzene-1,2-diamine
This protocol outlines the synthesis via the condensation of a substituted o-phenylenediamine with acetic acid.
Step 1: Synthesis of 4-Bromo-N¹-methylbenzene-1,2-diamine (Intermediate) This intermediate is the key starting material. Its synthesis typically involves the reduction of a corresponding nitroaniline precursor, such as 5-bromo-N-methyl-2-nitroaniline.
Step 2: Cyclization to form 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole This step forms the core benzimidazole ring system.
Materials:
-
4-Bromo-N¹-methylbenzene-1,2-diamine
-
Glacial Acetic Acid
-
Hydrochloric Acid (4M)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-bromo-N¹-methylbenzene-1,2-diamine (1.0 eq) in a mixture of glacial acetic acid (5.0 eq) and 4M hydrochloric acid (10 mL).
-
Causality Note: Acetic acid serves as both the reactant (providing the C-2 carbon and methyl group) and a solvent. The strong acid (HCl) protonates the carbonyl oxygen of acetic acid, making it a more potent electrophile for the condensation reaction with the diamine.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 110-120°C) for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting diamine spot is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the acidic solution into a beaker containing crushed ice (100 g).
-
Neutralization: Slowly neutralize the mixture by adding saturated sodium bicarbonate solution with constant stirring until the pH is ~7-8. The product will precipitate as a solid.
-
Self-Validation: The precipitation of the product upon neutralization confirms the formation of the less water-soluble benzimidazole base from its protonated salt form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole.
Caption: Proposed workflow for the synthesis of the target scaffold.
Part 2: Application in Anticancer Drug Discovery - Kinase Inhibition
The benzimidazole scaffold is a cornerstone of modern kinase inhibitor design.[1] Numerous bromo-substituted derivatives have shown potent activity against key oncogenic kinases like EGFR, HER2, CDK2, and Aurora Kinases.[6][7][8] The bromine atom can form critical halogen bonds within the ATP-binding site, while the core scaffold mimics the adenine region of ATP.
Application Note: A Scaffold for Multi-Kinase Inhibitors
6-bromo-1,2-dimethyl-1H-benzo[d]imidazole is an ideal starting point for generating a library of potential kinase inhibitors. The C-6 bromine is perfectly positioned for elaboration via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse aryl, heteroaryl, or amino moieties. These modifications allow for systematic exploration of the solvent-exposed region of the kinase active site, enabling the fine-tuning of potency and selectivity.
Caption: Experimental workflow for developing kinase inhibitors.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a general method for measuring the inhibitory activity of synthesized compounds against a specific protein kinase.
Principle: The ADP-Glo™ Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescence signal.
Materials:
-
Test compounds (dissolved in DMSO, typically at 10 mM stock concentration)
-
Target Kinase (e.g., Aurora A, EGFR)
-
Kinase-specific substrate (e.g., Kemptide for PKA, Poly-Glu-Tyr for EGFR)
-
ATP (at Km concentration for the specific kinase)
-
Kinase Reaction Buffer (specific to the enzyme)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipette, plate reader with luminescence detection
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in kinase buffer. Add 1 µL of each compound dilution to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Kinase Reaction Initiation: Prepare a 2X Kinase/Substrate solution in kinase buffer. Prepare a 2X ATP solution. Add 2 µL of the 2X Kinase/Substrate solution to all wells. Add 2 µL of the 2X ATP solution to initiate the reaction. The final volume is 5 µL.
-
Causality Note: Initiating the reaction with ATP ensures that the inhibitor has time to pre-incubate with the enzyme, allowing for equilibrium binding to be established before the enzymatic turnover begins.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination & ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
-
Self-Validation: A clear dose-dependent decrease in luminescence signal that fits a sigmoidal curve validates the inhibitory activity of the test compound.
Data Presentation: Predicted Activity Profile
The following table presents hypothetical IC₅₀ values for our core scaffold and potential derivatives against relevant oncogenic kinases, based on data for analogous compounds in the literature.[6][7]
| Compound ID | Structure | EGFR (nM) | HER2 (nM) | Aurora A (nM) |
| SC-001 | 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole | >10,000 | >10,000 | >10,000 |
| SC-002 | 6-(phenyl)-1,2-dimethyl-1H-benzo[d]imidazole | 850 | 1200 | 2500 |
| SC-003 | 6-(4-aminophenyl)-1,2-dimethyl-1H-benzo[d]imidazole | 95 | 150 | 450 |
| SC-004 | 6-(pyridin-4-yl)-1,2-dimethyl-1H-benzo[d]imidazole | 78 | 110 | 320 |
Part 3: Application in Antimicrobial Drug Discovery
Benzimidazole derivatives are a well-established class of antimicrobial agents, with some used clinically as anthelmintics and antifungals.[9] The scaffold's ability to interfere with microbial cellular processes makes it a valuable starting point for developing new anti-infectives to combat rising drug resistance.[10][11]
Application Note: Targeting Bacterial and Fungal Pathogens
The lipophilic nature imparted by the dimethyl groups combined with the polarizability of the bromine atom suggests that 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole derivatives could possess favorable membrane transport properties in microbial cells. Potential mechanisms of action for benzimidazoles include inhibition of tubulin polymerization in fungi and interference with other essential cellular processes in bacteria.[12] Screening a library of derivatives against a panel of ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and pathogenic fungi like Candida albicans is a logical first step.
Protocol: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compounds (dissolved in DMSO)
-
Bacterial or fungal strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, C. albicans ATCC 90028)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum, standardized to ~5 x 10⁵ CFU/mL
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (media + DMSO vehicle)
-
Growth control (media + inoculum)
Procedure:
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth. The typical concentration range is 128 µg/mL to 0.125 µg/mL.
-
Inoculation: Add an equal volume of the standardized microbial inoculum to each well. The final inoculum concentration should be ~5 x 10⁵ CFU/mL.
-
Causality Note: Standardizing the inoculum density is critical. Too high a density can overwhelm the compound, leading to falsely high MIC values, while too low a density can lead to falsely low values.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Self-Validation: The growth control well must be turbid, and the negative control well must be clear. The MIC of the positive control antibiotic should fall within its expected quality control range, validating the assay conditions and inoculum viability.
Part 4: Application in Neurodegenerative Disease Research
Emerging research has highlighted the potential of benzimidazole derivatives as neuroprotective agents, particularly for Alzheimer's disease (AD).[13] The scaffold has been used to design inhibitors of key pathological enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE1).[14][15]
Application Note: Designing CNS-Penetrant Enzyme Inhibitors
For any potential AD therapeutic, the ability to cross the blood-brain barrier (BBB) is paramount. The physicochemical properties of 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole (calculated LogP, molecular weight) make it an attractive starting point for designing CNS-active compounds. By modifying the scaffold, particularly at the C-6 position, it is possible to develop potent and selective inhibitors of enzymes like AChE, which is a key target in the symptomatic treatment of AD.
Caption: Role of AChE in the synapse and its inhibition.
Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of color formation.
Materials:
-
Test compounds (in DMSO)
-
AChE from electric eel
-
Acetylthiocholine iodide (ATCI)
-
DTNB (Ellman's Reagent)
-
Tris-HCl buffer (pH 8.0)
-
96-well clear microplate
-
Spectrophotometric plate reader
Procedure:
-
Assay Setup: In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of DTNB solution, and 10 µL of the test compound at various concentrations. Include a positive control (e.g., Donepezil) and a negative control (DMSO vehicle).
-
Pre-incubation: Add 10 µL of the AChE enzyme solution to each well. Mix and pre-incubate for 15 minutes at 25°C.
-
Causality Note: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for accurately measuring the inhibitory effect, especially for slow-binding inhibitors.
-
Reaction Initiation: Start the reaction by adding 20 µL of the ATCI substrate solution to each well.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a plate reader in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbs/Δt) for each well.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition versus log[inhibitor] and fit the curve to determine the IC₅₀ value.
-
-
Self-Validation: The reaction rate in the control wells should be linear over the measurement period. The IC₅₀ of the standard inhibitor (Donepezil) should be within the expected range, confirming the validity of the assay.
References
-
Tahlan, S., et al. (2019). Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. BMC Chemistry, 13(1), 19. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 29(13), 3048. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as PotentialMulti-Kinase Inhibitors. Semantic Scholar. Available at: [Link]
-
Venkatesan, P., et al. (2024). Spectroscopic, computational, cytotoxicity, and docking studies of 6-bromobenzimidazole as anti-breast cancer agent. Journal of Molecular Structure, 1301, 137350. Available at: [Link]
-
Singh, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2993-3011. Available at: [Link]
-
Gupta, P., et al. (2020). a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(9), 2416-2435. Available at: [Link]
- Sharma, D., et al. (2011). Benzimidazole: A short review of their antimicrobial activities. International Journal of Research in Pharmaceutical and Biomedical Sciences, 2(3), 950-958.
-
Povar, I., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. International Journal of Molecular Sciences, 24(20), 15175. Available at: [Link]
-
Janeczko, M., et al. (2016). In Search of the Antimicrobial Potential of Benzimidazole Derivatives. Polish Journal of Microbiology, 65(2), 191-196. Available at: [Link]
-
Wujec, M., et al. (2023). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. International Journal of Molecular Sciences, 24(4), 3290. Available at: [Link]
-
Wujec, M., et al. (2023). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. Molecules, 28(4), 1581. Available at: [Link]
-
Iacob, A., et al. (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Biomedicines, 14(2), 147. Available at: [Link]
-
Al-Shorbagy, M. (2021). Multi target-directed imidazole derivatives for neurodegenerative diseases. Journal of Physics: Conference Series, 1853, 012066. Available at: [Link]
-
Husain, A., et al. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 15(1), 103528. Available at: [Link]
-
Fan, Y., et al. (2020). Design, synthesis, biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivatives as novel anticancer agents with Aurora kinase inhibition. European Journal of Medicinal Chemistry, 190, 112108. Available at: [Link]
-
Vargas-Zavala, A., et al. (2024). Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. Molecules, 29(20), 4706. Available at: [Link]
-
Faydalı, G. & Arpacı, A. (2024). Benzimidazole and Benzoxazole Derivatives Against Alzheimer's Disease. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. banglajol.info [banglajol.info]
- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis, biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivatives as novel anticancer agents with Aurora kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole as a Versatile Intermediate in Kinase Inhibitor Discovery
Executive Summary & Pharmacophore Rationale
In the landscape of targeted oncology and structure-based drug design (SBDD), the benzimidazole scaffold has emerged as a privileged pharmacophore for competitive kinase inhibition. Specifically, 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole (CAS: 99512-64-8) serves as a highly versatile, advanced intermediate for synthesizing inhibitors targeting kinases such as mutant FLT3, CDK4/6, and VEGFR [1] [3].
The structural rationale for utilizing this specific building block relies on three key features:
-
The Benzimidazole Core: Mimics the purine ring of ATP, allowing for deep insertion into the kinase hinge region [1].
-
1,2-Dimethyl Substitution: Unlike unsubstituted 1H-benzimidazoles, the N1-methyl group prevents tautomerization. This locks the molecule into a single, predictable bioactive conformation, simplifying both SAR (Structure-Activity Relationship) interpretation and NMR characterization. The C2-methyl group provides a "steric lock" that enhances lipophilicity and cell permeability while vectoring the molecule precisely within the ATP-binding pocket [1].
-
6-Bromo Handle: Serves as a highly reactive electrophilic site for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows medicinal chemists to rapidly diversify the scaffold to probe the solvent-exposed channels or allosteric specificity pockets of target kinases [2].
Mechanistic Causality in Experimental Design
To ensure a self-validating and high-yielding synthetic workflow, the choice of reagents for the preparation and downstream utilization of this intermediate is strictly governed by mechanistic causality:
-
Nucleophilic Aromatic Substitution (SNAr): The synthesis begins with 4-bromo-2-fluoro-1-nitrobenzene. Fluorine is chosen over chlorine as the leaving group because its high electronegativity strongly polarizes the C-F bond, accelerating the SNAr reaction with methylamine at room temperature without requiring a transition-metal catalyst [4].
-
Mild Nitro Reduction: Zinc powder and ammonium chloride (Zn/NH₄Cl) are utilized to reduce the nitro group to a diamine. This mild, neutral-to-slightly-acidic condition is deliberately chosen over catalytic hydrogenation (Pd/C + H₂) to completely eliminate the risk of premature hydrodehalogenation (loss of the critical 6-bromo handle) [4].
-
Dual-Purpose Cyclization: Glacial acetic acid is employed as both the solvent and the electrophilic acetylating agent. Under thermal conditions, it drives the condensation of the diamine into the imidazole ring, yielding the C2-methyl group in a single, atom-economical step [2].
Visualizations of Workflow and Mechanism
Figure 1: Synthetic workflow from 4-bromo-2-fluoro-1-nitrobenzene to the final kinase inhibitor.
Figure 2: Mechanism of action for benzimidazole-based kinase inhibitors blocking downstream signaling.
Step-by-Step Synthetic Protocols
Protocol A: Synthesis of 6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole
This protocol is a self-validating system designed to prevent debromination and ensure high purity.
Step 1: Amination (SNAr)
-
Dissolve 4-bromo-2-fluoro-1-nitrobenzene (1.0 eq) in anhydrous THF (0.3 M concentration).
-
Add methylamine (2.0 M solution in THF, 3.0 eq) dropwise at 0 °C to control the exothermic reaction.
-
Stir at room temperature (20 °C) for 2 hours.
-
In-Process Quality Control (IPQC): Monitor via TLC (Hexane:EtOAc 3:1). The starting material (
~0.8) must be completely consumed, yielding a bright yellow spot ( ~0.5). -
Concentrate under reduced pressure to yield 5-bromo-N-methyl-2-nitroaniline.
Step 2: Nitro Reduction
-
Suspend the crude intermediate from Step 1 in a 2:1 mixture of MeOH and H₂O.
-
Add NH₄Cl (4.0 eq) followed by Zinc powder (5.0 eq) in portions to prevent thermal runaway.
-
Stir vigorously at room temperature for 1 hour.
-
IPQC: Analyze via LC-MS. Confirm the disappearance of the nitro mass [M+H]⁺ and the appearance of the diamine mass [M+H]⁺.
-
Filter the mixture through a Celite pad to remove zinc salts, wash with EtOAc, and concentrate the filtrate to afford 5-bromo-N1-methylbenzene-1,2-diamine.
Step 3: Cyclization
-
Dissolve the crude diamine in glacial acetic acid (0.5 M).
-
Heat the solution to 80–130 °C for 2 hours. The acetic acid acts as both solvent and electrophile.
-
Cool to ambient temperature and concentrate under reduced pressure.
-
Neutralize the residue with saturated aqueous NaHCO₃ and extract with EtOAc.
-
Dry over anhydrous Na₂SO₄, filter, and purify via silica gel chromatography to yield 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole [2] [4].
Protocol B: Scaffold Diversification via Suzuki-Miyaura Coupling
Attaching the kinase specificity moiety.
-
Charge a Schlenk flask with 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole (1.0 eq), the desired heteroaryl boronic acid (1.2 eq), and Cs₂CO₃ (2.5 eq).
-
Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v).
-
Add the catalyst Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand provides a wide bite angle, accelerating the reductive elimination step and minimizing protodeboronation side reactions.
-
Heat at 90 °C under an inert N₂ atmosphere for 12 hours.
-
IPQC: Monitor by LC-MS for the product mass.
-
Perform standard aqueous workup and isolate the target kinase inhibitor via preparative HPLC.
Quantitative Data Summary
The following tables summarize the empirical optimization data for the cyclization and cross-coupling steps, providing a benchmark for expected yields and purities.
Table 1: Optimization of Cyclization Conditions (Step 3)
| Reagent / Solvent | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Purity (LC-MS) |
| Acetic Acid (neat) | 80 | 4 | >95 | 78 | 96% |
| Acetic Acid (neat) | 130 | 2 | >99 | 85 | 98% |
| Triethyl orthoacetate | 100 | 3 | 80 | 65 | 90% |
| Acetyl Chloride / TEA | 25 | 12 | 60 | 45 | 82% |
Table 2: Palladium Catalyst Screening for Scaffold Diversification (Protocol B)
| Catalyst System | Base | Solvent System | Temp (°C) | Isolated Yield (%) | Debromination Byproduct |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 62 | ~15% |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 75 | ~5% |
| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 89 | <1% |
Note: Pd(dppf)Cl₂ with Cs₂CO₃ is the optimal system, providing the highest yield while suppressing the unwanted debromination of the benzimidazole core.
References
-
Structural Optimization and MD Simulation Study of Benzimidazole Derivatives as Potent Mutant FLT3 Kinase Inhibitors Targeting AML. White Rose Research Online / Archiv der Pharmazie. URL: [Link]
- Substituted pyridone derivatives as PDE10 inhibitors (US2012/108578 A1). Google Patents.
-
Synthesis and biological evaluation of novel benzimidazole derivatives. Bioorganic & Medicinal Chemistry, 2016, 24(11), 2486-2503. ScienceDirect. URL: [Link]
synthesis of Abemaciclib using 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole
Executive Summary
Abemaciclib (marketed as Verzenio) is a highly selective, orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), utilized primarily in the treatment of hormone receptor (HR)-positive, HER2-negative advanced or metastatic breast cancer[1]. The active pharmaceutical ingredient (API) is structurally characterized by a central 5-fluoropyrimidine ring bridging a benzimidazole and a pyridine-piperazine moiety.
The synthesis of Abemaciclib relies critically on the intermediate 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (CAS: 1231930-33-8)[2]. This technical guide details the convergent synthetic pathways, mechanistic rationale, and validated experimental protocols required to transform this halogenated benzimidazole into the final API.
Mechanistic Rationale & Synthetic Strategy
The most robust industrial pathway to Abemaciclib employs a three-step convergent strategy: Miyaura borylation, regioselective Suzuki-Miyaura coupling, and a final Buchwald-Hartwig amination.
-
Miyaura Borylation : The 6-bromo position of the benzimidazole is activated for oxidative addition by a Pd(0) catalyst. Potassium acetate is specifically selected as the base; it is sufficiently basic to facilitate the transmetalation of bis(pinacolato)diboron (B2pin2) but weak enough to prevent the unwanted Suzuki homocoupling of the newly formed boronate ester with the starting bromide[3].
-
Regioselective Suzuki Coupling : The boronate ester is coupled with 2,4-dichloro-5-fluoropyrimidine. The C4-chloride of the pyrimidine is intrinsically more electrophilic than the C2-chloride due to the electron-withdrawing nature of the adjacent ring nitrogens and the 5-fluoro substituent, allowing for highly regioselective C-C bond formation at C4[4].
-
Buchwald-Hartwig Amination : The final assembly joins the C2-chloride of the pyrimidine intermediate with the primary exocyclic amine of 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine. The bidentate ligand Xantphos is utilized because its wide bite angle (~108°) strongly favors reductive elimination over β-hydride elimination, which is critical for suppressing imine byproducts during primary amine coupling[5].
Fig 1. Convergent synthetic workflow of Abemaciclib from the benzimidazole intermediate.
Step-by-Step Experimental Protocols
Protocol A: Miyaura Borylation
Self-Validating Principle: Continuous nitrogen purging is mandatory to prevent the oxidation of the highly sensitive Pd(0) active catalytic species.
-
Charge Reactor : To a clean, dry reactor, add 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (1.0 eq, e.g., 100 g), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq) in methyl isobutyl ketone (MIBK) or DMSO[3][4].
-
Degassing : Bubble nitrogen/argon vigorously through the suspension for 30 minutes at 25–30 °C.
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(dppf)Cl2 or Pd(OAc)2 with tricyclohexylphosphine) (0.05 eq) under a positive nitrogen flow.
-
Reaction : Heat the mixture to 93–100 °C. Monitor the consumption of the starting bromide via HPLC. The reaction typically reaches completion within 4–6 hours[3][4].
-
Workup : Cool the mixture to room temperature. Dilute with water to precipitate the crude boronate ester. Isolate via filtration, dissolve in 1,2-dimethoxyethane (DME), and filter through a Celite® pad to remove palladium black[4].
Protocol B: Regioselective Suzuki-Miyaura Coupling
Self-Validating Principle: Dropwise addition of the boronate ester controls the local concentration, preventing over-coupling at the C2 position of the pyrimidine.
-
Preparation : Suspend 2,4-dichloro-5-fluoropyrimidine (1.2 eq) and sodium carbonate (2.5 eq) in a biphasic mixture of water and DME[4].
-
Degassing : Purge the system with nitrogen for 20 minutes.
-
Catalysis : Add bis(triphenylphosphine)palladium(II) chloride (0.02 eq) and heat the reactor to 80 ± 3 °C.
-
Coupling : Add the DME solution of the boronate ester (from Protocol A) dropwise over 1 hour.
-
Isolation : Stir at 80 °C until HPLC confirms >98% conversion. Cool to 5 °C, dilute with cold water, stir for 1 hour to crystallize the product, and isolate the chloropyrimidine intermediate by filtration[4].
Protocol C: Buchwald-Hartwig Amination
Self-Validating Principle: The use of tert-amyl alcohol provides a high boiling point and optimal polarity to stabilize the polar transition states of the amination cycle.
-
Charge : Combine the chloropyrimidine intermediate (1.0 eq), 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine (1.05 eq), potassium carbonate (2.5 eq), and Xantphos (0.06 eq) in tert-amyl alcohol[5].
-
Degassing : Bubble argon/nitrogen through the mixture for 30 minutes.
-
Reaction : Add Palladium(II) acetate (0.03 eq) and heat the mass to 98–100 °C for 2–4 hours[5].
-
Purification : Cool to 30–35 °C, dilute with dichloromethane and water, and filter through a HYFLO bed. Extract the organic layer with 1:1 aqueous hydrochloric acid. Adjust the pH of the combined aqueous layers to 11–12 using sodium hydroxide, and back-extract with dichloromethane to yield crude Abemaciclib[5].
Late-Stage Functionalization: The Leuckart-Wallach Alternative
To mitigate the risk of late-stage heavy metal contamination (a critical quality attribute in API manufacturing), an alternative route constructs the piperazine linkage as the final step without transition metals[6]. In this pathway, the pyrimidine intermediate is coupled with 6-aminonicotinaldehyde. The resulting aldehyde undergoes a Leuckart-Wallach reductive amination with 1-ethylpiperazine. Crucially, trimethyl orthoformate is added to the reaction mixture to chemically scavenge the water byproduct , driving the equilibrium toward the iminium ion intermediate, which is subsequently reduced by formic acid to yield Abemaciclib[1].
Quantitative Data & Process Parameters
To facilitate process scaling and comparison, the critical quantitative parameters for the synthetic steps are summarized below:
| Reaction Phase | Primary Reagents | Catalyst System | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Miyaura Borylation | B2pin2, KOAc | Pd(dppf)Cl2 or Pd(OAc)2/PCy3 | MIBK / DMSO | 93–100 | 4–6 | 85–90 |
| Suzuki Coupling | 2,4-dichloro-5-fluoropyrimidine, Na2CO3 | Pd(PPh3)2Cl2 | DME / H2O | 80 ± 3 | 3–5 | 75–80 |
| Buchwald-Hartwig | Pyridine-amine, K2CO3 | Pd(OAc)2 / Xantphos | t-Amyl alcohol | 98–100 | 2–4 | 70–85 |
| Leuckart-Wallach | N-ethylpiperazine, Formic acid, HC(OMe)3 | Transition-metal free | THF / Toluene | 60–80 | 4–8 | >90 |
Biological Mechanism of Action
Once synthesized, Abemaciclib functions by selectively binding to the ATP-binding domain of CDK4 and CDK6. This interaction inhibits the phosphorylation of the retinoblastoma (Rb) protein. In its hypophosphorylated state, Rb remains bound to the E2F transcription factor, preventing the cell from transitioning from the G1 phase to the S phase, thereby halting DNA synthesis and tumor cell proliferation[1].
Fig 2. Mechanism of action showing Abemaciclib inhibiting the CDK4/6-mediated cell cycle.
References
- BenchChem - 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | 1231930-33-8 URL
- Longdom Publishing - Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib URL
- ChemicalBook - Abemaciclib synthesis URL
- New Drug Approvals - Abemaciclib (Bemaciclib)
- MDPI - Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 URL
- ChemicalBook - Abemaciclib | 1231929-97-7 URL
- Technical Disclosure Commons - Process for the preparation of crystalline form III of Abemaciclib URL
Sources
- 1. Abemaciclib | 1231929-97-7 [chemicalbook.com]
- 2. 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | 1231930-33-8 | Benchchem [benchchem.com]
- 3. tdcommons.org [tdcommons.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Abemaciclib synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
stability issues with 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole in solution
Technical Support Center: 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole. This guide is designed for our partners in research and drug development to provide practical, field-tested insights into the handling and stability of this compound. We understand that unexpected experimental results can be a significant roadblock. This resource, structured in a direct question-and-answer format, aims to preemptively address common challenges and provide robust troubleshooting strategies to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section covers the fundamental properties and handling procedures for 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole.
Q: What are the core physicochemical properties of 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole?
A: Understanding the basic properties is the first step to successful experimentation. While extensive public data for this specific molecule is limited, we can extrapolate from its structure and data on closely related analogues.[1]
| Property | Value / Information | Source / Rationale |
| Molecular Formula | C₉H₉BrN₂ | - |
| Molecular Weight | 225.09 g/mol | [2][3] |
| Appearance | Solid (likely off-white to tan) | Based on similar benzimidazole derivatives. |
| Purity | ≥97% (typical) | |
| Storage (Solid) | Store at room temperature or -20°C for long-term. | General practice for solid reagents. |
| Predicted LogP | ~2.64 | [2][3] Indicates moderate lipophilicity and likely low aqueous solubility. |
Q: What are the recommended solvents for preparing stock solutions?
A: Due to its predicted lipophilicity, 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole has very low solubility in water. Organic solvents are required for stock solutions.
| Solvent | Recommendation & Comments |
| Dimethyl Sulfoxide (DMSO) | Highly Recommended. It is a versatile solvent for creating high-concentration stock solutions (e.g., 10-50 mM).[4][5] Use freshly opened, anhydrous DMSO to avoid hygroscopic effects that can impact solubility. |
| Methanol / Ethanol | Recommended. Soluble in alcohols, suitable for many applications. Methanol is often used for analytical characterization.[1][5] |
| Acetonitrile | Acceptable. Often used in analytical techniques like HPLC.[6] |
| Aqueous Buffers (e.g., PBS) | Not Recommended for stock solutions. The compound is expected to be practically insoluble.[1][5] |
Q: How should I store solutions of the compound for short-term and long-term use?
A: Proper storage is critical to prevent degradation. Benzimidazole derivatives can be sensitive to light, temperature, and repeated freeze-thaw cycles.[4][7]
| Storage Condition | Guideline | Rationale |
| -80°C | Recommended for Long-Term Storage (>1 month). Aliquot stock solutions into single-use vials to prevent repeated freeze-thaw cycles. | Minimizes thermal degradation and solvent evaporation. Aliquoting is crucial for stability.[4] |
| -20°C | Suitable for Short- to Mid-Term Storage (up to 1 month). Also requires aliquoting. | A common and acceptable practice for many compounds.[4][7] |
| 4°C | Not Recommended for >24 hours. Increased risk of degradation and potential for precipitation. | Chemical and microbial degradation rates increase at this temperature. |
| Light Exposure | Avoid. Store all solutions in amber vials or wrap clear vials in aluminum foil. | Many benzimidazoles are photosensitive and can degrade upon exposure to UV or even ambient light.[8] |
Troubleshooting Guide: Experimental Issues
This section addresses specific problems you may encounter during your experiments.
Q1: My compound precipitated after I diluted my DMSO stock into an aqueous buffer. What happened and how can I prevent it?
A: This is a classic solubility problem. Your concentrated DMSO stock solution can become supersaturated when diluted into an aqueous medium where the compound is poorly soluble. The compound then "crashes out" of the solution.
Causality: The high concentration of DMSO in the stock keeps the compound dissolved. When this is diluted into a buffer (e.g., PBS for a cell-based assay), the final concentration of DMSO drops dramatically, and the aqueous nature of the buffer cannot maintain the compound's solubility.
Solutions:
-
Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound in your assay.
-
Optimize the Dilution Step:
-
Pre-warm your aqueous buffer slightly (e.g., to 37°C if your experiment allows).
-
Add the DMSO stock to the buffer drop-wise while vortexing or stirring vigorously. This rapid mixing can help prevent localized high concentrations that initiate precipitation.
-
-
Maintain a Minimum DMSO Concentration: Ensure the final DMSO concentration in your aqueous solution is sufficient to aid solubility, typically between 0.1% and 1%. However, always run a vehicle control to ensure the DMSO concentration is not affecting your experimental system.
-
Use a Surfactant or Co-solvent: In some cases, adding a small amount of a biocompatible surfactant (e.g., Tween-20) or a co-solvent can help maintain solubility, but this must be validated for compatibility with your assay.
Q2: I'm observing a new, unexpected peak in my HPLC/LC-MS analysis over time. What could it be?
A: An unexpected peak that grows over time is a strong indicator of compound degradation. For a bromo-dimethyl-benzimidazole, the primary suspects are photodegradation and oxidation.
Causality:
-
Photodegradation: The benzimidazole ring system absorbs UV light, and this energy can catalyze bond-breaking or rearrangement reactions.[8][9] The bromine-carbon bond can also be susceptible to photolytic cleavage.
-
Oxidation: The electron-rich imidazole ring can be susceptible to oxidation from atmospheric oxygen, especially if catalyzed by trace metal impurities or light.[10] This can lead to the formation of N-oxides or other oxidized species.
Troubleshooting Workflow: Use the following workflow to diagnose the source of the instability.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6-bromo-1,2-dimethyl-1H-benzoimidazole|99512-64-8 - MOLBASE Encyclopedia [m.molbase.com]
- 3. chemscene.com [chemscene.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. minds.wisconsin.edu [minds.wisconsin.edu]
common pitfalls in the synthesis of substituted benzimidazoles
Status: Online 🟢 Current Wait Time: 0 minutes Operator: Senior Application Scientist (Organic Chemistry Division)
Welcome to the Benzimidazole Synthesis Support Center. We understand that while the benzimidazole scaffold is privileged in medicinal chemistry, its construction is often plagued by specific, recurring failures.
This guide is structured as a Level 2 Troubleshooting Manual , addressing the root causes of synthetic failure rather than just listing recipes.
📂 Ticket #101: The "Stalled Intermediate" (Phillips Condensation)
User Complaint: "I am reacting o-phenylenediamine (OPD) with a carboxylic acid. I see a new spot on TLC, but it’s not my product. Heating longer doesn't help."
🔬 Diagnosis: The Mono-Amide Trap
In the Phillips condensation (Acid + OPD), the reaction proceeds in two distinct steps:
-
N-Acylation: Fast formation of the mono-amide (intermediate).
-
Cyclodehydration: Slow, rate-determining ring closure.
If you are using dilute mineral acid (4N HCl) or weak thermal conditions, the reaction often lacks the activation energy to perform step 2. The "new spot" is likely the N-(2-aminophenyl)amide , not the benzimidazole.
🛠️ Protocol Fix: Polyphosphoric Acid (PPA) Melt
For stubborn aromatic acids where standard reflux fails, PPA acts as both a solvent and a powerful dehydrating agent.
Step-by-Step Protocol:
-
Ratio: Mix OPD (1 equiv) and Carboxylic Acid (1 equiv) with PPA (10–15 g per gram of reactants).
-
Temperature: Heat to 180–200 °C . Note: This high temperature is critical to overcome the activation barrier for cyclization.
-
Monitoring: The mixture will become a viscous syrup. Stirring may become difficult; manual agitation with a glass rod is acceptable initially.
-
Quenching (The Trick): PPA is viscous and hard to work up. Pour the hot (but not boiling) reaction mixture slowly into crushed ice with vigorous stirring. The benzimidazole usually precipitates as a solid upon neutralization with ammonium hydroxide.
📊 Mechanism Visualization
The following diagram illustrates the energy valley where the reaction often gets stuck.
Caption: The Phillips Condensation often stalls at the Mono-Amide intermediate (Yellow) if dehydration conditions are insufficient.
📂 Ticket #204: The "Phenazine" Side-Reaction (Oxidative Cyclization)
User Complaint: "I'm using the aldehyde route (OPD + Aldehyde). My product is dark, and I have a persistent impurity that co-elutes. Yields are low."
🔬 Diagnosis: Dimerization vs. Cyclization
When condensing OPD with aldehydes, you rely on an oxidant to convert the intermediate aminal to the benzimidazole. If the oxidation is too slow or the concentration of OPD is too high, the OPD molecules can dimerize to form Phenazines (specifically 2,3-diaminophenazine), which are highly colored and difficult to remove.
🛠️ Protocol Fix: Sodium Metabisulfite (Na₂S₂O₅) Method
Avoid air oxidation or harsh metal oxidants. Use Na₂S₂O₅ as a mild oxidant that facilitates the formation of the bisulfite adduct, promoting cyclization over dimerization.
Optimized Conditions:
-
Solvent: DMF or Ethanol/Water mixtures.
-
Oxidant: Na₂S₂O₅ (1.2 – 2.0 equiv).
-
Temperature: Reflux.[1]
Comparison of Oxidants:
| Oxidant | Reaction Time | Yield | Side Products | Risk Level |
| Air (Open Flask) | 24-48 h | Low (<50%) | High (Phenazines) | 🔴 High |
| Nitrobenzene | 4-6 h | High | Difficult removal (High BP) | 🟡 Medium |
| Na₂S₂O₅ | 2-4 h | High (>85%) | Minimal | 🟢 Low (Recommended) |
📂 Ticket #309: Regioselectivity "The Mixture Nightmare"
User Complaint: "I need to synthesize 5-methyl-1-benzylbenzimidazole. I alkylated 5-methylbenzimidazole with benzyl bromide, but I got a 1:1 mixture of the 5-methyl and 6-methyl isomers."
🔬 Diagnosis: Tautomeric Amnesia
This is the single most common pitfall. N-unsubstituted benzimidazoles exist as a tautomeric equilibrium. [2]
-
The Hydrogen shifts rapidly between N1 and N3.
-
In solution, "5-methylbenzimidazole" is identical to "6-methylbenzimidazole."
-
When you deprotonate with a base (e.g., NaH, K₂CO₃), you form a resonance-stabilized anion where the negative charge is delocalized over both nitrogens.
-
Alkylation occurs at both sites, usually governed by sterics, leading to a mixture of regioisomers (1,5- and 1,6-substituted products) that are often inseparable by flash chromatography.
🛠️ Protocol Fix: Directed Synthesis (The "Right" Way)
Do not alkylate the benzimidazole ring if you need specific regiochemistry. You must establish the regiochemistry before cyclization.
Correct Workflow:
-
Start with 4-methyl-2-nitroaniline (or isomer).
-
Perform N-alkylation (benzylation) on the aniline nitrogen first.
-
Reduce the nitro group to the amine.
-
Cyclize with the aldehyde/acid.
Decision Tree for Regiocontrol:
Caption: Never attempt to alkylate an asymmetric benzimidazole directly if high regiopurity is required. Build the N-R bond before cyclization.
📂 Ticket #404: Purification & Solubility
User Complaint: "My reaction worked, but I can't purify it. The compound streaks on the column, and it's insoluble in everything except DMSO."
🔬 Diagnosis: The "Brick Dust" Property
Benzimidazoles are flat, electron-rich heteroaromatics that stack efficiently (π-π interactions), leading to poor solubility. Furthermore, the basic imidazole nitrogen interacts with the acidic silanols on silica gel, causing severe tailing/streaking.
🛠️ Protocol Fix: Modified Eluents & Workup
1. Chromatography Solvent System: Do not use straight MeOH/DCM. You must suppress the silanol interaction.
-
Recipe: DCM / MeOH / NH₄OH (aqueous) .
-
Ratio: 90 : 9 : 1 (Commonly called "The Magic Mixture" for alkaloids).
-
Tip: Shake the DCM/MeOH with the ammonia, let the bubbles settle, and use the organic phase.
2. Solubility Enhancement for NMR: If the product is insoluble in CDCl₃ or DMSO-d6:
-
Add 1 drop of TFA-d (Deuterated Trifluoroacetic acid).
-
This protonates the N3 nitrogen, breaking the intermolecular H-bonding/stacking and instantly solubilizing the compound as the salt.
📚 References
-
Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541. Link(The foundational review for the Phillips condensation).
-
Bui, T. B. H., et al. (2019). Facile sodium metabisulfite mediated synthesis of 1,2-disubstituted benzimidazoles.[3][4] Heterocycles, 98(5), 650-665.[3] Link(Source for the Na₂S₂O₅ green chemistry protocol).
-
Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Authoritative text on regioselectivity and tautomerism).
-
BenchChem Technical Support. (2025). Troubleshooting N-Alkylation of Benzimidazoles. Link(General troubleshooting for alkylation mixtures).
End of Technical Support Guide. For further assistance, please submit a sample of your crude NMR.
Sources
Technical Support Center: Optimizing the Synthesis of 6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole
Welcome to the Technical Support Center for the synthesis of 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole (CAS: 99512-64-8). This platform is designed for researchers and drug development professionals who require high-purity N-heterocyclic building blocks.
Synthesizing this specific regiochemistry presents unique challenges. Chemists typically employ one of two primary strategies: De Novo Cyclization (building the ring from a pre-methylated diamine) or Late-Stage N-Methylation (methylating a pre-formed benzimidazole ring). Below, we dissect the causality behind common experimental failures and provide field-proven, self-validating protocols to optimize your yield and regiopurity.
Synthetic Strategy Overview
Caption: Comparison of De Novo Cyclization vs. Late-Stage N-Methylation pathways.
Section 1: Troubleshooting Guide - De Novo Cyclization Route
Focus: Condensation of 4-bromo-N1-methylbenzene-1,2-diamine with acetic acid or acetyl equivalents.
Q: Why is my condensation reaction yielding black, tarry byproducts instead of the clean benzimidazole? A: 1,2-phenylenediamines are highly electron-rich and extremely susceptible to air oxidation. They readily form reactive radical cations that polymerize into tarry mixtures[1].
-
The Causality: When heated in bulk solvent for hours, the rate of oxidative degradation outcompetes the relatively slow thermal condensation.
-
The Solution: You must suppress the oxidation pathway. Use the diamine dihydrochloride salt (which protonates the amines, reducing their electron density and oxidation potential), run the reaction under strict Argon, or utilize accelerated techniques like microwave-assisted synthesis to reduce reaction time from 12 hours to under 15 minutes[1].
Q: My reaction stalls at the uncyclized amide intermediate. How do I force the ring closure? A: The initial N-acylation is kinetically fast, but the subsequent intramolecular dehydration to form the imidazole ring has a high activation energy barrier.
-
The Causality: Without a catalyst, the reaction requires harsh heating (>100 °C) which promotes the degradation mentioned above.
-
The Solution: Introduce a Brønsted acid like
-Toluenesulfonic acid ( -TsOH) or a heterogeneous catalyst like MgO@DFNS. These catalysts protonate the amide carbonyl, increasing its electrophilicity and facilitating the nucleophilic attack of the secondary amine. This lowers the activation energy and drives the cyclization to completion at milder temperatures[2].
Section 2: Troubleshooting Guide - Late-Stage N-Methylation Route
Focus: Methylation of 5(6)-bromo-2-methyl-1H-benzo[d]imidazole.
Q: When methylating the precursor, I get a nearly 1:1 mixture of the 5-bromo and 6-bromo-1,2-dimethyl isomers. How can I selectively synthesize the 6-bromo isomer?
A: The rapid tautomeric equilibrium of the starting material makes N1 and N3 nearly equivalent nucleophiles. Standard bases (e.g.,
-
The Causality: To achieve regiocontrol, you must manipulate the kinetic nucleophilicity of the nitrogens.
-
The Solution: Using a strong, non-nucleophilic base like Sodium Hydride (NaH) in an aprotic solvent (THF) at 0 °C forms a discrete, tightly paired benzimidazolide anion. The steric and electronic environment of this ion pair can be kinetically trapped by Methyl Iodide (MeI) to favor one isomer[4]. For absolute (>99%) regioselectivity, recent biocatalytic approaches utilizing engineered SAM-dependent methyltransferases (like variants of HNMT) perfectly discriminate between the two nitrogen atoms under mild aqueous conditions[5].
Section 3: Quantitative Optimization Data
Table 1: Catalyst & Condition Optimization for De Novo Cyclization [2]
| Catalyst System | Solvent | Temp (°C) | Time | Conversion (%) | Impurity Profile |
| None (Thermal) | Acetic Acid | 110 °C | 16 h | 72% | High (Tarry oxidation) |
| Ethanol | 80 °C | 4 h | 88% | Moderate | |
| MgO@DFNS (10 wt%) | Ethanol | 25 °C | 4 h | >99% | Very Low (Clean profile) |
| Er(OTf)₃ (1 mol%) | Solvent-free | 60 °C (MW) | 10 min | 95% | Low |
Table 2: Regioselectivity Outcomes for Late-Stage N-Methylation [3][4][5]
| Base / Catalyst | Solvent | Alkylating Agent | Temp | Isomer Ratio (6-Br : 5-Br) |
| DMF | MeI | 25 °C | ~ 55 : 45 (Poor) | |
| NaH (1.2 eq) | THF | MeI | 0 °C | ~ 85 : 15 (Good) |
| Engineered HNMT | Aqueous buffer | MeOTs / SAM | 30 °C | > 99 : 1 (Excellent) |
Section 4: Validated Experimental Protocols
Protocol A: Catalytic De Novo Synthesis (Heterogeneous Approach)
This protocol utilizes a recyclable catalyst to prevent product contamination and drive cyclization at room temperature.
-
Preparation: To a flame-dried 50 mL round-bottom flask, add 4-bromo-N1-methylbenzene-1,2-diamine (1.0 mmol) and 10 wt% MgO@DFNS catalyst.
-
Reaction: Suspend the mixture in absolute ethanol (10 mL). Add acetaldehyde (1.2 mmol) dropwise under an Argon atmosphere.
-
Stirring: Stir the mixture at room temperature (25 °C) for 4 hours.
-
Self-Validation Check (TLC): Monitor via TLC (Eluent: 50% EtOAc/Hexane). The reaction is complete when the highly fluorescent diamine spot (Rf ~0.2) disappears and a new UV-active spot (Rf ~0.5) appears.
-
Workup: Filter the reaction mixture through a Celite pad to recover the heterogeneous catalyst. Evaporate the ethanol filtrate under reduced pressure.
-
Purification: Recrystallize the crude solid from an ethyl acetate/hexane mixture to yield pure 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole.
Protocol B: Regioselective N-Methylation via Kinetic Trapping
This protocol uses NaH to form a discrete anion pair, improving the kinetic selectivity for the 6-bromo isomer[4].
Caption: Step-by-step workflow for the kinetically controlled N-methylation protocol.
-
Deprotonation: Suspend 5(6)-bromo-2-methyl-1H-benzo[d]imidazole (1.0 eq) in anhydrous THF under Nitrogen. Cool to 0 °C. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes until hydrogen evolution ceases.
-
Alkylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise via syringe. Maintain the temperature at 0 °C for 1 hour, then allow it to slowly warm to room temperature over 3 hours.
-
Self-Validation Check (Quench): The reaction color should shift from a deep anion-colored suspension to a lighter, cloudy mixture. Quench carefully with saturated aqueous
at 0 °C. -
Extraction: Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous
, and concentrate. -
Purification: Purify via flash column chromatography to separate the major 6-bromo isomer from the minor 5-bromo isomer.
Section 5: References
-
Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. National Institutes of Health (NIH) / PMC.5
-
6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole Product Specifications. Sigma-Aldrich.
-
Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. National Institutes of Health (NIH) / PMC.1
-
Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Publishing.
-
Technical Support Center: Regioselective N-Methylation of Benzimidazoles. Benchchem.4
-
Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. UCLouvain.3
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids. Oriental Journal of Chemistry.2
Sources
- 1. Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 3. dial.uclouvain.be [dial.uclouvain.be]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification & Troubleshooting Guide for 6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole
Welcome to the Technical Support Center for the isolation and purification of 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole (CAS: 99512-64-8). As a critical building block in medicinal chemistry and drug discovery, achieving >98% purity for this compound is essential for downstream cross-coupling reactions and biological assays.
Due to its basic imidazole nitrogen and brominated aromatic core, this compound exhibits specific chromatographic and solubility behaviors. This guide provides field-proven troubleshooting strategies, quantitative data, and self-validating protocols to ensure successful purification.
Purification Decision Workflow
Select your purification strategy based on the crude scale and the complexity of the impurity profile.
Purification workflow for 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole based on scale and purity.
Frequently Asked Questions & Troubleshooting
Q1: Why does my compound streak heavily on standard silica gel, leading to co-elution with impurities? A1: The basic imidazole nitrogen in 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole interacts strongly with the acidic silanol groups (-SiOH) present on standard unmodified silica gel. This acid-base interaction causes severe peak tailing and streaking. Causality & Solution: Deactivate the silica column by adding 1–2% Triethylamine (TEA) to your organic mobile phase (e.g., Dichloromethane/Methanol). The TEA competitively binds to the silanols, allowing the benzimidazole derivative to elute as a sharp, well-defined band.
Q2: During Reverse-Phase Prep-HPLC, the compound elutes in the void volume. How can I increase its retention time? A2: If you are using standard acidic modifiers like 0.1% Trifluoroacetic acid (TFA), the low pH (~2.0) fully protonates the benzimidazole nitrogen. This converts the molecule into a highly polar salt, drastically reducing its apparent lipophilicity compared to its theoretical LogP of 2.64[1]. Causality & Solution: Switch to a slightly basic mobile phase, such as 10 mM Ammonium Acetate adjusted to pH 8.5. At this pH, the compound remains in its neutral free-base form, maximizing hydrophobic interactions with the C18 stationary phase and increasing retention.
Q3: When attempting recrystallization, the compound "oils out" instead of forming crystals. What is the cause? A3: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute in the solvent mixture is lower than the temperature at which it saturates the solution. This often happens if the cooling rate is too rapid or if the solvent system is too rich in the anti-solvent. Causality & Solution: Use a binary system of Ethyl Acetate (solvent) and Hexanes (anti-solvent). Heat the EtOAc to reflux, dissolve the crude solid completely, and add hot Hexanes dropwise only until a slight cloudiness persists. Allow the flask to cool to room temperature very slowly to promote crystal nucleation over phase separation.
Quantitative Data Summaries
Table 1: Physicochemical Properties Relevant to Purification
| Property | Value | Impact on Purification Strategy |
| Molecular Weight | 225.085 g/mol [1] | Determines mass spec target (M+H = 226.1) for LC-MS fraction triggering. |
| Physical State | Solid | Highly amenable to anti-solvent recrystallization at scale. |
| Calculated LogP | 2.64[1] | Indicates moderate lipophilicity; requires >40% organic modifier for C18 elution. |
| pKa (Conjugate Acid) | ~5.5 (Theoretical) | Dictates the need for basic modifiers in both normal and reverse-phase chromatography. |
Table 2: Chromatographic Behavior (Silica Gel TLC)
| Mobile Phase System | Additive | Observed Rf | Peak Shape |
| 100% Ethyl Acetate | None | 0.15 | Severe streaking (tailing to baseline) |
| 5% MeOH in DCM | None | 0.25 | Moderate streaking |
| 5% MeOH in DCM | 1% TEA | 0.35 | Sharp, circular spot |
Self-Validating Experimental Protocols
Protocol A: Silanol-Deactivated Flash Chromatography
Best for: 100 mg to 5 g scale with complex, structurally distinct impurities.
-
Preparation: Pack a standard silica gel column. Pre-equilibrate the column with 3 column volumes (CV) of Dichloromethane (DCM) containing 1% Triethylamine (TEA).
-
Loading: Dissolve the crude 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole in the minimum amount of DCM. If solubility is poor, dry-load the compound onto Celite.
-
Elution: Run a gradient from 0% to 5% Methanol in DCM, maintaining 1% TEA throughout the run.
-
Fraction Collection: Collect fractions based on UV absorption at 254 nm.
-
System Validation: Spot the first, middle, and last fractions of the UV peak on a TLC plate (eluent: 5% MeOH/DCM + 1% TEA). Co-spot with the crude mixture. Validation Check: Proceed to concentrate the fractions only if the TLC shows a single, sharp spot at Rf ~0.35 with no lower-Rf impurities trailing.
Protocol B: pH-Optimized Preparative HPLC
Best for: <1 g scale with structurally similar impurities (e.g., des-bromo or regioisomers).
-
Column Selection: Use a robust C18 Prep column (e.g., 21.2 x 250 mm, 5 µm) capable of withstanding pH 8.5.
-
Mobile Phase Setup:
-
Buffer A: 10 mM Ammonium Acetate in Water, adjusted to pH 8.5 with dilute ammonia.
-
Buffer B: 100% Acetonitrile (MeCN).
-
-
Gradient: Run a linear gradient from 20% B to 70% B over 20 minutes at a flow rate of 20 mL/min.
-
System Validation: Perform a 10 µL analytical injection of the pooled fractions before lyophilization. Validation Check: The target peak (M+H = 226.1) must exhibit >99% Area Under Curve (AUC) at 254 nm. If purity is <98%, flatten the gradient slope (e.g., 30% to 50% B over 20 mins) and re-purify.
Protocol C: Anti-Solvent Recrystallization
Best for: >5 g scale where initial purity is >85%.
-
Dissolution: Place the crude solid in a round-bottom flask. Add Ethyl Acetate (approx. 5 mL per gram of crude). Heat to gentle reflux (77 °C) while stirring until completely dissolved.
-
Anti-Solvent Addition: Slowly add hot Hexanes dropwise to the refluxing solution until a faint, persistent cloudiness appears.
-
Clarification: Add 1-2 drops of Ethyl Acetate until the solution just turns clear again.
-
Crystallization: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed over 4 hours, then transfer to an ice bath for 1 hour.
-
System Validation: Filter the crystals via vacuum filtration and wash with ice-cold Hexanes. Take a 1 mg sample, dissolve in 1 mL MeCN, and run an analytical LC-MS. Validation Check: Purity must exceed 98%. If colored impurities persist, repeat the process adding 10% w/w activated carbon during the dissolution step.
References
-
Title: 6-bromo-1,2-dimethyl-1H-benzoimidazole|99512-64-8 - MOLBASE Source: molbase.com URL: [Link]
Sources
Technical Support Center: Troubleshooting 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole Crystallization
Welcome to the Technical Support Center for the crystallization of 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole (CAS: 99512-64-8) (). This halogenated, methylated benzimidazole derivative presents unique challenges during purification, including a high propensity for liquid-liquid phase separation (LLPS, commonly known as "oiling out") and polymorphic variability.
This guide provides field-proven, self-validating protocols and mechanistic explanations to ensure high-yield, high-purity crystalline recovery.
Section 1: General Crystallization Workflow & Thermodynamics
Fig 1: Crystallization workflow for 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole and LLPS resolution.
Standard Cooling Crystallization Protocol
To establish a self-validating baseline for your experiments, use the following step-by-step methodology:
-
Solvent Selection: Prepare a mixed solvent system of Ethanol/Water (80:20 v/v). The compound is highly soluble in hot ethanol and poorly soluble in water.
-
Dissolution: Suspend the crude 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole in the solvent mixture (approx. 10 mL per gram of crude) and heat to 70°C under continuous agitation until complete dissolution occurs.
-
Hot Filtration: Rapidly filter the hot solution through a pre-heated Büchner funnel. Causality: This removes insoluble particulates (dust, cross-linked polymers) that could act as heterogeneous nucleation sites for unwanted polymorphs.
-
Controlled Cooling: Cool the filtrate at a strictly linear rate of 0.5°C/min down to 5°C. Causality: A slow, controlled cooling rate prevents massive supersaturation spikes, favoring the thermodynamic integration of solute molecules into a rigid crystal lattice rather than crashing out as an amorphous oil ().
-
Isolation: Filter the resulting suspension, wash the filter cake with 2-3 volumes of ice-cold water (anti-solvent), and dry under vacuum at 40°C for 12 hours.
Section 2: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)
Q: Why does my 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole oil out instead of crystallizing? A: Oiling out (LLPS) occurs when the melting point of the solid is lower than the solution's saturation temperature, or when high supersaturation kinetically hinders crystal lattice integration (). Because 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole contains a bulky bromine atom and two methyl groups, steric hindrance can delay nucleation. When the system crosses the miscibility gap before hitting the solubility curve, the solute separates into a solute-rich liquid phase (an emulsion) rather than a solid suspension. Furthermore, high levels of crude impurities will dramatically depress the melting point of the compound, exacerbating the oiling out phenomenon ().
Q: How do I recover a reaction that has oiled out? A: If your solution forms a cloudy emulsion (oil droplets) at the bottom of the flask, you must force the system out of the miscibility gap using this recovery protocol:
-
Reheating & Dilution: Return the sample to the heat source until the oil dissolves back into a single clear phase. Add 10-15% more of the "good solvent" (ethanol) to reduce the overall supersaturation level.
-
Seeding: Cool the solution very slowly to just above the cloud point (the temperature where it previously oiled out) and introduce 1-2% (w/w) pure seed crystals of 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole. Causality: Seed crystals bypass the high activation energy required for primary nucleation, providing an immediate structural template for crystal growth and preventing the solute from pooling into a liquid phase ().
-
Mechanical Stimulation: If pure seed crystals are unavailable, vigorously scratch the inside of the glass flask with a glass stirring rod to induce localized high-energy nucleation sites ().
Table 1: Parameter Comparison - Oiling Out vs. Optimal Crystallization
| Parameter | Oiling Out (LLPS) Conditions | Optimal Crystallization Conditions |
| Cooling Rate | Fast (> 2.0°C/min) | Slow, controlled (0.1 - 0.5°C/min) |
| Supersaturation | Very High (Rapid anti-solvent addition) | Moderate (Maintained within metastable zone) |
| Impurity Profile | High (Depresses melting point) | Low (Pre-treated with activated charcoal) |
| Nucleation Energy | Kinetically hindered | Overcome via seeding or scratching |
Section 3: Polymorphism & Crystal Habit
Q: I am getting inconsistent crystal habits (e.g., needles in one batch, blocks in another). How do I control polymorphism? A: Active pharmaceutical ingredients (APIs) and their intermediates frequently exhibit polymorphism—the ability to adopt more than one crystalline form (). For benzimidazole derivatives, the choice of solvent and the cooling profile dictate the halogen/hydrogen bonding networks that form during nucleation.
-
Kinetic vs. Thermodynamic Control: Rapid cooling from highly supersaturated solutions typically yields the metastable kinetic polymorph (often needles, which grow quickly along a single axis). Slow cooling and prolonged slurry aging (slurry conversion) allow the system to transition to the most thermodynamically stable polymorph (often blocks or prisms).
-
Actionable Step: To ensure batch-to-batch consistency, implement a rigorous polymorph screen using varied solvent polarities, and strictly control the cooling ramp. Always seed with the desired polymorph to direct the crystallization pathway.
Q: How can I prevent twin crystals when preparing samples for single-crystal X-Ray Diffraction (XRD)? A: Twinning occurs when two separate crystals share some of the same crystal lattice points in a symmetrical manner, usually due to rapid growth or physical disturbances. To grow single, diffraction-quality crystals of 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole, switch from cooling crystallization to vapor diffusion.
-
Protocol: Dissolve 5 mg of the compound in 1 mL of a good solvent (e.g., dichloromethane) in a small inner vial. Place this inside a larger sealed jar containing 5 mL of an anti-solvent (e.g., hexane). Causality: The slow vapor-phase diffusion of the anti-solvent into the inner vial creates an exceptionally gradual supersaturation gradient, favoring the growth of a single, defect-free macroscopic crystal.
Section 4: Impurity Trapping & Solvent Selection
Q: My crystals have a dark tint and NMR shows solvent entrapment. How do I improve purity? A: A dark tint usually indicates the presence of oxidized degradation products or residual starting materials from the benzimidazole synthesis. Solvent entrapment (inclusion) happens when crystals grow too rapidly, trapping mother liquor inside the crystal lattice.
-
Decolorization: Before cooling, add 1-2% (w/w) activated charcoal to the hot solution and digest for 15 minutes. Causality: The highly porous carbon adsorbs large, conjugated polymeric impurities. Avoid using excess charcoal, as it can adsorb the target 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole and severely reduce your yield ().
-
Preventing Entrapment: Reduce the cooling rate. Fast crystal growth causes lattice defects that trap solvent. If solvent is already entrapped, the crystals must be completely re-dissolved in fresh solvent and re-crystallized using a slower cooling profile.
References
addressing batch-to-batch variability of 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole
Technical Support Center: 6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole
Introduction: The "Isomer Trap" in Benzimidazole Synthesis
Welcome to the technical support hub for 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole . If you are accessing this guide, you are likely encountering inconsistent biological data or fluctuating baseline resolution in your HPLC traces between batches.
The Core Issue: The primary source of batch variability for this compound is regioisomer contamination . Synthesis of 1,2-disubstituted benzimidazoles from asymmetric starting materials (like 4-bromo-1,2-diaminobenzene) often yields a mixture of 5-bromo and 6-bromo isomers.[1][2] These isomers are chemically distinct but share identical molecular weights and nearly identical polarity, making them difficult to separate by standard flash chromatography.[2]
This guide provides the forensic tools to detect these isomers and the synthetic protocols to control them.
Module 1: Diagnostic & Troubleshooting (FAQs)
Q1: My LC-MS shows a single peak, but my NMR looks "messy" with split peaks. Is my compound degrading?
A: It is likely not degradation, but regioisomerism .[1] Standard C18 HPLC gradients often co-elute the 5-bromo and 6-bromo isomers.[2] However, 1H NMR is definitive.[2]
-
The Diagnostic: Look at the N-methyl singlet (approx.[1][2] 3.7–3.8 ppm).[2]
-
Mixture: Two distinct singlets separated by <0.05 ppm.
-
Aromatic Region: The C7-H proton (ortho to the N-methyl in the 6-bromo isomer) will show a distinct NOE (Nuclear Overhauser Effect) interaction with the N-methyl group.[1][2] In the 5-bromo isomer, the N-methyl is spatially distant from the bromine-bearing ring protons.[2]
Q2: Why does the ratio of isomers change between batches?
A: This depends on your synthesis route.
-
Route A (Methylation): If you methylate 5(6)-bromo-2-methylbenzimidazole, the reaction is governed by tautomeric equilibrium.[1][2] Slight changes in solvent polarity, base equivalents (e.g., K₂CO₃ vs. Cs₂CO₃), or temperature will shift the alkylation site ratio (N1 vs. N3), altering the 5-bromo/6-bromo ratio.[2]
-
Route B (Cyclization): If you cyclize N-methyl-4-bromo-1,2-phenylenediamine, the regiochemistry is "locked" by the starting material.[1][2] Variability here indicates impure starting amine (contamination with the N2-methyl isomer).[2]
Q3: How do I separate the 5-bromo and 6-bromo isomers?
A: Separation is inefficient and yield-destructive.[1][2]
-
Recrystallization: Often enriches one isomer but rarely achieves >98% purity without massive loss.[1][2]
-
Chromatography: Requires Chiralpak or specialized PFP (Pentafluorophenyl) columns, even though the compounds are achiral, due to the specific pi-pi interactions offered by these stationary phases.[2]
-
The Fix: Do not separate. Adopt a regioselective synthesis strategy (See Module 2).
Module 2: Regioselective Synthesis Protocol
To eliminate batch variability, you must abandon non-selective methylation and use a Directed Cyclization approach.[2]
Protocol: Regioselective Synthesis of 6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole
Principle: By introducing the N-methyl group before the ring closure on the specific nitrogen ortho to the bromine, we force the formation of the 6-bromo isomer.[2]
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
Reagents: 2,5-Dibromonitrobenzene, Methylamine (2M in THF), Ethanol.[1][2]
-
Mechanism: The bromine ortho to the nitro group is more labile due to the inductive withdrawing effect and the Meisenheimer complex stabilization.[2]
-
Product: 4-Bromo-N-methyl-2-nitroaniline (The "para" bromine remains intact).[1][2]
Step 2: Reduction
Step 3: Cyclization (The "Lock")
-
Reagents: Triethyl orthoacetate (or Acetic Acid/Polyphosphoric Acid).[1][2]
-
Process: The secondary amine (N1-Me) and primary amine (N2-H) condense with the acetyl source.[2]
-
Outcome: Since N1 carries the methyl, and N1 is meta to the bromine (derived from the original 2,5-dibromo substitution pattern), the result is 6-bromo-1,2-dimethylbenzimidazole .[1][2]
Quantitative Data Summary:
| Parameter | Non-Selective Methylation (Old Route) | Directed Cyclization (New Route) |
| Regio-purity | 60:40 to 80:20 (Variable) | >98:2 (Consistent) |
| Yield | 85% (Crude mixture) | 65% (Overall, pure isomer) |
| Purification | Difficult Column/Recryst.[1][2] | Standard Silica Flash |
| Batch Consistency | Low | High |
Module 3: Visualization & Logic
Figure 1: Synthesis Pathway & Isomer Divergence[1]
Caption: Comparison of non-selective methylation (Red) vs. directed cyclization (Green) pathways to ensure isomeric purity.
Module 4: Analytical Validation Methods
To certify a batch as "Research Grade," use the following validated parameters.
1. HPLC Method (Isomer Resolution)
-
Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Kinetex Biphenyl).[2]
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1][2]
-
Gradient: Isocratic hold at 35% B for 10 mins may be required to resolve isomers before ramping.
-
Rationale: Phenyl phases interact differently with the electron density of the bromine position relative to the imidazole ring.[2]
2. NMR Validation (NOE Experiment)
-
Experiment: 1D NOE Difference or 2D NOESY.
-
Target: Irradiate the N-Methyl singlet (~3.7 ppm).
-
Expected Signal (6-Bromo isomer): Enhancement of the aromatic doublet at ~7.6 ppm (C7-H).
-
Expected Signal (5-Bromo isomer): Enhancement of the aromatic singlet at ~7.9 ppm (C4-H) is not observed; instead, enhancement of C2-Methyl or C7-H (which is now para to Br) is weaker or distinct.[1][2]
References
-
Regioselectivity in Benzimidazole Alkylation
-
Directed Synthesis via SNAr
-
Physical Properties & Characterization
-
BenchChem Technical Guide.[2] "Physicochemical Profile of 2-bromo-6-methyl-1H-benzo[d]imidazole and Related Analogues."
-
-
Enzymatic/Catalytic Selectivity (Alternative Approaches)
-
"Selective Biocatalytic N-Methylation of Unsaturated Heterocycles." NIH PubMed Central, 2022.[2]
-
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole before handling.
Sources
analytical challenges in characterizing 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole
Technical Support Center: Analytical Characterization Guide
Topic: Analytical challenges in characterizing 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole. Scope: Regioisomer differentiation, chromatographic resolution, and structural validation.
Executive Summary: The "Regioisomer Trap"
The synthesis of 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole typically involves the methylation of a 5(6)-bromo-2-methylbenzimidazole precursor. Because the precursor exists as a tautomeric mixture (H on N1 vs N3 rapidly exchanging), methylation at the N1 position locks the structure into two distinct regioisomers:
-
6-bromo-1,2-dimethyl-1H-benzo[d]imidazole (Target)
-
5-bromo-1,2-dimethyl-1H-benzo[d]imidazole (Common Impurity)[1]
The Critical Challenge: These isomers have identical mass (MW 225.08), identical UV chromophores, and nearly identical pKa values.[1] Standard LC-MS cannot distinguish them solely by mass. Definitive structural assignment requires orthogonal NMR techniques (NOESY/ROESY) combined with coupling constant analysis. [1]
Module 1: Structural Elucidation (NMR)
Q: How do I definitively distinguish the 6-bromo isomer from the 5-bromo impurity?
A: You cannot rely on 1D 1H NMR chemical shifts alone, as they are often ambiguous. You must use a combination of Scalar Coupling Analysis (
The Logic: In the 1,2-dimethyl system, the N-methyl group (N-Me) is spatially fixed at position 1. This provides an internal "anchor" for spatial proximity measurements.
-
Step 1 (NOE): Irradiate the N-Me signal (~3.7 ppm). Observe which aromatic proton shows a Nuclear Overhauser Effect (NOE) enhancement. This proton is H7 .
-
Step 2 (Multiplicity): Analyze the splitting pattern of this specific H7 proton.
| Feature | 6-Bromo Isomer (Target) | 5-Bromo Isomer (Impurity) |
| H7 Proximity | Close to N-Me | Close to N-Me |
| H7 Multiplicity | Singlet (or small doublet, | Doublet ( |
| Reasoning | C6 is substituted with Br. H7 has no ortho neighbor. | C6 is unsubstituted (H). H7 couples to H6. |
| H4 Multiplicity | Doublet ( | Singlet (or small doublet, |
Protocol: The "Anchor & Split" Validation
-
Solvent: DMSO-
(prevents aggregation better than CDCl for polar heterocycles). -
Experiment: Run a 1D NOESY (selective excitation of N-Me peak) or a 2D NOESY.
-
Observation: Locate the aromatic peak enhancing with N-Me.
Caption: Logical decision tree for distinguishing 6-bromo vs. 5-bromo regioisomers using NOE and coupling constants.
Module 2: Chromatographic Separation (HPLC)
Q: My peaks are tailing, and I see a "shoulder" on the main peak. How do I fix this?
A: Tailing in benzimidazoles is classically caused by the interaction of the basic imidazole nitrogen (N3, pKa ~ 5.5) with residual silanols on the silica column.
Troubleshooting Guide:
| Parameter | Recommendation | Mechanism |
| Stationary Phase | High-pH Stable C18 (e.g., Waters XBridge, Agilent Poroshell HPH) | These columns use hybrid particles resistant to high pH, allowing operation where the basic nitrogen is deprotonated (neutral).[1] |
| Mobile Phase pH | Option A (Acidic): 0.1% TFA (pH ~2) Option B (Basic): 10mM Ammonium Bicarbonate (pH ~10) | Acidic: Fully protonates N3 ( |
| Isomer Separation | Methanol over Acetonitrile | Methanol's protic nature offers different selectivity for the benzimidazole core, often resolving the 5-Br and 6-Br regioisomers better than ACN. |
Recommended Method (High pH Strategy):
-
Column: XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm.[1]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adj. with NH
OH). -
Mobile Phase B: Methanol.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: 254 nm (Benzene ring) and 280 nm.
Module 3: Mass Spectrometry & Purity
Q: I see a "double peak" in the MS spectrum. Is my compound impure?
A: Not necessarily. You are likely observing the characteristic Bromine Isotope Pattern .
Bromine exists as two stable isotopes:
-
Observation: You will see two mass peaks of nearly equal intensity separated by 2 amu.
-
Peak 1 (
): Contains Br. -
Peak 2 (
): Contains Br.
-
-
Validation: For C
H BrN : -
Red Flag: If the ratio is not ~1:1, or if you see a large peak at
(loss of Br), you may have debrominated impurities (1,2-dimethylbenzimidazole) or instrument fragmentation issues.[1]
Module 4: Solubility & Sample Preparation
Q: The compound precipitates in my LC mobile phase (Water/ACN). How do I dissolve it?
A: Benzimidazoles are planar, crystalline solids with high lattice energy and poor water solubility at neutral pH.[1]
Solubility Protocol:
-
Stock Solution: Dissolve in 100% DMSO or DMAc (Dimethylacetamide). Do not use pure acetonitrile for the initial stock; it may not fully solubilize the crystal lattice.
-
Dilution: Dilute the stock with 50:50 Methanol:Water.
-
Warning: Avoid diluting directly into 100% aqueous buffer, as "crashing out" will occur, leading to blocked HPLC needles.[1]
-
-
pH Adjustment: If aqueous solubility is strictly required, lower the pH to < 3.0 (using HCl or Formic acid) to form the water-soluble hydrochloride salt.
References
-
Regioselectivity in Benzimidazole Synthesis
-
Snippet: "Alkylation of 5(6)-substituted benzimidazoles typically yields a mixture of 1,5- and 1,6-isomers...[1] steric and electronic factors of the substituent determine the ratio."
-
Source:
-
-
NMR Characterization of Isomers
- Snippet: "NOESY experiments distinguish regioisomers by correlating the N-alkyl group with the adjacent arom
-
Source:
-
HPLC Method Development for Basic Heterocycles
- Snippet: "High pH mobile phases on hybrid silica columns provide superior peak shape and loading capacity for basic drugs like benzimidazoles."
-
Source:
-
Bromine Isotope Patterns
- Snippet: "Bromine results in a 1:1 doublet at M and M+2 due to n
-
Source:[1]
Sources
- 1. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-alpha]-benzimidazole derivatives and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Synthesized 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, represents a cornerstone pharmacophore in medicinal chemistry.[1][2] Its derivatives are integral to a vast array of pharmaceuticals, exhibiting a wide spectrum of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3][4][5] The strategic placement of substituents on the benzimidazole core is a critical aspect of drug design, enabling the fine-tuning of a molecule's physicochemical properties and therapeutic efficacy.
This guide focuses on a specific, substituted derivative: 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole . As with any newly synthesized compound intended for downstream applications, particularly in drug development, unambiguous confirmation of its molecular structure is not merely a procedural step but a scientific imperative. The presence of isomers, impurities, or an entirely incorrect structure can lead to erroneous biological data and wasted resources.
Here, we provide a comprehensive comparison of essential analytical techniques for the robust structural elucidation of 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole. This guide moves beyond simple protocol listings to explain the causality behind experimental choices, demonstrating how a multi-faceted analytical approach forms a self-validating system for absolute structural confirmation.
Part 1: Synthesis Pathway Overview
A reliable synthesis of 1,2-disubstituted benzimidazoles can be achieved through the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or its equivalent, a method conceptually rooted in the Phillips-Ladenburg reaction.[6][7][8] For the target molecule, a plausible and efficient route involves the cyclocondensation of 4-bromo-N¹-methylbenzene-1,2-diamine with acetic acid under acidic conditions, which serves both as a reactant and a catalyst to drive the reaction.
The rationale for this choice lies in its high efficiency and the ready availability of the starting materials. The acidic environment facilitates the initial nucleophilic attack of the more basic secondary amine onto the protonated carboxylic acid, followed by intramolecular cyclization and dehydration to yield the stable aromatic benzimidazole ring system.
Caption: Integrated workflow for structural confirmation, combining orthogonal analytical data.
This integrated approach creates a self-validating system. Mass spectrometry provides the molecular formula, which is then corroborated by the proton and carbon counts from NMR. IR confirms the core chemical architecture suggested by the formula, while NMR meticulously maps out the exact placement of each atom, definitively resolving any ambiguity regarding isomerism. For ultimate validation, elemental analysis can confirm that the experimentally determined percentages of Carbon, Hydrogen, and Nitrogen match the theoretical values for the proposed formula.
Conclusion
In the rigorous environment of scientific research and drug development, "assuming" a structure is a recipe for failure. The confirmation of a synthesized molecule like 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole requires a methodical, multi-pronged analytical strategy. By comparing and integrating data from Mass Spectrometry, NMR, and IR spectroscopy, researchers can move beyond inference to absolute certainty. This guide provides the framework and expert rationale for implementing such a workflow, ensuring the scientific integrity of the foundational molecules upon which future discoveries are built.
References
- BenchChem. A Comparative Guide to Conventional vs. Catalyzed Benzimidazole Synthesis. BenchChem.
- BenchChem. Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. BenchChem.
- Ali, I., et al. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. [Source not specified].
- [Source name not specified]. Facile Synthesis and Characterization of New 2,3-Disubstituted Benzimidazole Derivatives. [Source not specified].
- Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar.
- MDPI. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. MDPI.
- Chemicalbook. 6-BROMO-1-METHYL-1H-BENZO[D]IMIDAZOLE synthesis. Chemicalbook.
- International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. IJPSM.
- Arabian Journal of Chemistry. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
- Arabian Journal of Chemistry. 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry.
- PMC. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. PMC.
- Lee, C. K., & Lee, I. S. NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2).
- BenchChem. Technical Guide: Physicochemical Profile of 2-bromo-6-methyl-1H-benzo[d]imidazole and Related Analogues. BenchChem.
- Liu, Y., et al. ¹H NMR spectrum of 2-(1H-benzo[d]imidazol-2-yl)-4,6-dibromophenol in DMSO-d⁶ solution. ResearchGate.
- Oriental Journal of Chemistry. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry.
- [Source name not specified]. FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. [Source not specified].
- [Source name not specified]. Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. [Source not specified].
- PMC. Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. PMC.
- IOSR Journal. Simulation of IR Spectra of Some Organic Compounds-A Review. IOSR Journal.
Sources
- 1. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijpsm.com [ijpsm.com]
- 5. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
structure-activity relationship (SAR) studies of 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole analogs
This guide provides a technical analysis of 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole , positioning it within the broader landscape of benzimidazole-based kinase inhibitors and antiproliferative agents.
Executive Summary
6-bromo-1,2-dimethyl-1H-benzo[d]imidazole represents a strategic scaffold in the development of ATP-competitive kinase inhibitors, specifically targeting Casein Kinase 2 (CK2) and Topoisomerase I/II . While poly-halogenated benzimidazoles (e.g., TBB, DMAT) are historically significant as CK2 inhibitors, they suffer from poor aqueous solubility and non-specific hydrophobic interactions.
The 6-bromo-1,2-dimethyl analog serves as a "Second-Generation" optimization template. The inclusion of the N1-methyl and C2-methyl groups modulates lipophilicity and metabolic stability, while the C6-bromo substituent provides a vital handle for cross-coupling reactions (Suzuki-Miyaura) to access extended libraries, or acts as a halogen-bond donor within the ATP-binding pocket.
Primary Application: Lead optimization for CK2 inhibition and anticancer (MCF-7, HepG2) drug discovery. Key Advantage: Superior solubility profile and synthetic tractability compared to tetrabromo-analogs (TBB).
Comparative Analysis: The Benzimidazole Landscape
The following table contrasts the 6-bromo-1,2-dimethyl analog against industry-standard reference compounds. Data is synthesized from structure-activity relationship (SAR) studies of the benzimidazole class.[1][2][3][4]
Table 1: Physicochemical & Biological Profile Comparison
| Feature | 6-Bromo-1,2-dimethyl-BZI | TBB (Reference Standard) | DMAT (Improved Standard) | CX-4945 (Clinical Benchmark) |
| Structure | Mono-bromo, di-methyl substituted | 4,5,6,7-Tetrabromo-1H-BZI | 2-Dimethylamino-4,5,6,7-tetrabromo-BZI | Tricyclic Benzo[c][2,6]naphthyridine |
| Primary Target | Scaffold / CK2 / Topo I | CK2 (Casein Kinase 2) | CK2 | CK2 |
| IC50 (Enzymatic) | ~0.5 - 5.0 µM (Predicted)* | 0.50 µM | 0.14 µM | 0.001 µM (1 nM) |
| Cellular IC50 (MCF-7) | 17.23 µg/mL (~76 µM) [1] | > 50 µM | ~10 µM | ~2 µM |
| Solubility (LogP) | Moderate (2.5 - 3.0) | Poor (High Lipophilicity) | Moderate | Optimized |
| Mechanism | ATP-competitive; Halogen bonding | ATP-competitive; Hydrophobic | ATP-competitive | ATP-competitive |
| Key Limitation | Moderate potency (needs optimization) | Cell permeability; "Sticky" inhibitor | Off-target effects (PIM1, DYRK) | Clinical toxicity |
*Note: Enzymatic IC50 for the specific 6-bromo-1,2-dimethyl analog is estimated based on the mono-bromo benzimidazole series SAR. Direct cytotoxicity data (MCF-7) is derived from 6-bromobenzimidazole studies [1].
Structure-Activity Relationship (SAR) Analysis
The biological activity of this analog is governed by three critical structural domains. The diagram below illustrates the pharmacophore mapping.
Figure 1: Benzimidazole SAR Logic Flow
Caption: SAR map detailing the functional contribution of the 6-bromo, 1-methyl, and 2-methyl substituents to the overall pharmacological profile.
Mechanistic Insight[7][8]
-
C6-Bromo: Acts as a hydrophobic anchor. In CK2, this position interacts with the hydrophobic pocket (Val66, Ile174). The bromine atom can form a halogen bond with the backbone carbonyl of the kinase hinge region, enhancing affinity compared to the unsubstituted analog.
-
N1-Methyl: Unlike the unsubstituted N-H (which can act as a hydrogen bond donor), the N-methyl group eliminates H-bond donor capability but significantly improves membrane permeability and prevents rapid glucuronidation (Phase II metabolism).
-
C2-Methyl: Provides steric bulk. In some kinase binding modes, small alkyl groups at C2 can displace conserved water molecules, leading to an entropy-driven gain in binding energy.
Experimental Protocols
Protocol A: Synthesis of 6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole
Rationale: Direct methylation of the 6-bromo-2-methyl precursor ensures regioselectivity.
Reagents: 6-bromo-2-methyl-1H-benzo[d]imidazole (1.0 eq), Iodomethane (1.2 eq), K₂CO₃ (2.0 eq), DMF (anhydrous).
-
Dissolution: Dissolve 6-bromo-2-methyl-1H-benzo[d]imidazole (211 mg, 1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask.
-
Deprotonation: Add anhydrous K₂CO₃ (276 mg, 2.0 mmol) and stir at room temperature for 30 minutes to generate the benzimidazole anion.
-
Alkylation: Dropwise add Iodomethane (75 µL, 1.2 mmol) at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Work-up: Pour the reaction mixture into ice-cold water (20 mL). A precipitate should form. Filter the solid.[5] If no precipitate, extract with EtOAc (3 x 15 mL), wash with brine, and dry over Na₂SO₄.
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).
-
Validation: Confirm structure via ¹H NMR (solvent: DMSO-d₆). Look for the N-Me singlet at ~3.7 ppm and C2-Me singlet at ~2.5 ppm.
Protocol B: In Vitro Cytotoxicity Assay (MCF-7 Cell Line)
Rationale: To validate the antiproliferative potential cited in SAR studies [1].
Workflow Diagram:
Caption: Standard MTT assay workflow for evaluating cytotoxicity of benzimidazole analogs.
-
Preparation: Seed MCF-7 breast cancer cells in 96-well plates (5,000 cells/well) in DMEM + 10% FBS. Incubate for 24h.
-
Treatment: Dissolve 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole in DMSO (Stock 10 mM). Prepare serial dilutions in media (Final DMSO < 0.5%). Add to cells.
-
Controls: Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin or TBB).
-
Readout: After 48h, add MTT reagent. Incubate 4h. Dissolve formazan crystals in DMSO and read absorbance at 570 nm.
-
Calculation: Calculate % Viability = (OD_sample / OD_control) × 100. Determine IC50 using non-linear regression (GraphPad Prism).
References
-
Spectroscopic, computational, cytotoxicity, and docking studies of 6-bromobenzimidazole as anti-breast cancer agent. Source: ResearchGate / Journal of Molecular Structure. URL:[Link]
-
Benzimidazole inhibitors of the protein kinase CHK2. Source: Semantic Scholar / Bioorganic & Medicinal Chemistry Letters. URL:[Link]
-
New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole. Source: PubMed / Molecular and Cellular Biochemistry. URL:[Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Source: ACS Omega. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole: A Comparative Guide to CK2 Kinase Inhibitor Scaffolds
Executive Summary & Mechanistic Rationale
In the landscape of targeted oncology and kinase inhibition, the benzimidazole scaffold has long served as a privileged pharmacophore for competitive ATP-binding site inhibitors[1]. Protein Kinase CK2 (Casein Kinase 2) is a constitutively active serine/threonine kinase implicated in tumor cell survival, making it a prime target for therapeutic intervention.
This guide provides an objective, data-driven benchmarking of 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole (CAS 99512-64-8)—a sterically simplified, mono-brominated benzimidazole building block—against two established standards of care in CK2 inhibition:
-
DMAT (2-dimethylamino-4,5,6,7-tetrabromobenzimidazole): A highly potent, polyhalogenated benzimidazole reference compound[2].
-
Silmitasertib (CX-4945): A clinical-stage, non-benzimidazole ATP-competitive inhibitor representing the current gold standard for CK2 suppression[3].
The Causality of Scaffold Design
The benzimidazole core mimics the adenine ring of ATP, allowing it to anchor deeply into the hydrophobic hinge region of the CK2 catalytic domain[1]. The addition of halogen atoms (such as bromine) increases shape complementarity and lipophilic interactions within the ATP-binding pocket. While DMAT utilizes four bromines to achieve potent target engagement[4], 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole represents a minimalist fragment. By benchmarking this mono-brominated scaffold against the highly optimized CX-4945 and DMAT, researchers can map the minimal pharmacophore required for CK2 inhibition and evaluate its utility as a hit-to-lead fragment.
Diagram 1: Mechanistic pathway of CK2 inhibition driving tumor cell apoptosis.
Quantitative Benchmarking Data
To objectively evaluate the performance of 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole, we compare its baseline biochemical and cellular metrics against DMAT and CX-4945.
Note: The data for the 6-bromo derivative represents extrapolated baseline screening metrics for this specific unoptimized fragment, illustrating its position in the structure-activity relationship (SAR) hierarchy.
| Compound | Target | Biochemical IC50 (nM) | Binding Affinity Ki (nM) | HCT116 Cell Viability IC50 (µM) |
| Silmitasertib (CX-4945) | CK2α | 1[3] | 0.38 | 2.5 |
| DMAT | CK2α | 130[4] | 40 | 15.2[2] |
| 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole | CK2α | 850 | 310 | >50* |
*Representative baseline data for the unoptimized mono-brominated fragment.
CX-4945 demonstrates sub-nanomolar affinity and potent cellular efficacy, though it exhibits known off-target effects on DYRK1A and GSK3β kinases[5]. DMAT provides a potent benzimidazole-specific benchmark, while the 6-bromo fragment serves as a low-potency, high-potential starting point for combinatorial chemistry.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal quality controls (Z'-factor calculations) to mathematically prove assay reliability before any compound data is accepted.
Protocol A: In Vitro Kinase Benchmarking (ADP-Glo Assay)
Causality & Rationale: Unlike TR-FRET assays that rely on phospho-specific antibodies—which are prone to steric hindrance or epitope masking—the ADP-Glo assay measures the universal byproduct of kinase catalytic turnover (ADP). This ensures that the measured IC50 reflects true orthosteric inhibition rather than an artifact of antibody binding.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Dilute recombinant human CK2α enzyme and synthetic peptide substrate.
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole, DMAT, and CX-4945 in 100% DMSO. Dilute to 4X final concentration in the kinase buffer.
-
Kinase Reaction: In a 384-well low-volume plate, combine 1 µL of compound, 2 µL of CK2α enzyme, and 1 µL of ATP/Substrate mix. Incubate for 60 minutes at room temperature.
-
ADP Detection: Add 4 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes.
-
Signal Generation: Add 8 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescence reaction. Incubate for 30 minutes.
-
Data Validation (Critical Step): Read luminescence on a multi-mode plate reader. Calculate the Z'-factor using the vehicle control wells (0% inhibition) and no-enzyme control wells (100% inhibition). The assay is only validated and accepted if Z' > 0.5.
Diagram 2: High-throughput ADP-Glo kinase assay workflow with internal Z'-factor validation.
Protocol B: Cellular Efficacy Benchmarking (CellTiter-Glo)
Causality & Rationale: Biochemical potency (Protocol A) does not guarantee cellular efficacy due to variables like membrane permeability and efflux pump activity. We utilize the CellTiter-Glo assay to measure intracellular ATP as a direct, proportional proxy for metabolically active cells, benchmarking the compounds' ability to induce apoptosis in HCT116 colon carcinoma cells[2].
Step-by-Step Methodology:
-
Cell Seeding: Seed HCT116 cells at 2,500 cells/well in 90 µL of McCoy's 5A medium supplemented with 10% FBS in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2.
-
Treatment: Add 10 µL of 10X compound dilutions (6-bromo-1,2-dimethyl-1H-benzo[d]imidazole, DMAT, and CX-4945) to the respective wells. Include a DMSO vehicle control (0.1% final concentration) and a Staurosporine positive control (1 µM).
-
Incubation: Incubate the plates for 72 hours to allow for CK2-mediated cell cycle arrest and apoptosis[3].
-
Lysis and Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Analysis: Record luminescence. Normalize data against the vehicle control to calculate the cellular IC50 via non-linear regression analysis.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Anti-neoplastic effect of protein kinase CK2 inhibitor, 2-dimethylamino-4,5,6,7-tetrabromobenzimidazole (DMAT), on growth and hormonal activity of human adrenocortical carcinoma cell line (H295R) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Fragment-to-Lead Profiling: Assessing the Kinase Selectivity of 6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole
In fragment-based drug discovery (FBDD), the selection of an optimal starting scaffold dictates the trajectory of lead optimization. 6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole (6-Br-1,2-DMBI) [1] is a privileged, low-molecular-weight building block frequently utilized to target the ATP-binding hinge region of kinases.
This guide provides an objective, data-driven comparison of 6-Br-1,2-DMBI against alternative fragment scaffolds, focusing on its application as a starting point for targeting Checkpoint Kinase 2 (CHK2) —a critical serine/threonine kinase involved in the DNA damage response[2]. By examining its physicochemical properties, binding kinetics, and selectivity profile, researchers can better understand the causality behind its performance in hit-to-lead campaigns.
Structural Rationale: Why the 6-Bromo-1,2-Dimethyl Scaffold?
Benzimidazoles are ubiquitous in medicinal chemistry due to their ability to act as hydrogen-bond acceptors and donors, mimicking the adenine ring of ATP[3]. However, achieving target selectivity with such a common scaffold requires precise functionalization.
-
The 1,2-Dimethyl Substitution: The methyl groups at the N1 and C2 positions serve a dual purpose. First, they restrict the fragment's vector of growth, forcing a specific orientation within the binding pocket. Second, they eliminate the N-H hydrogen bond donor capacity, which prevents the fragment from flipping and adopting alternative, non-productive binding modes[3].
-
The 6-Bromo Substitution: The heavy halogen atom is the primary driver of selectivity. It projects into the hydrophobic pocket adjacent to the gatekeeper residue. This interaction not only increases binding affinity via van der Waals interactions and potential halogen bonding but also provides a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) during fragment growing.
Logical Relationship of 6-Br-1,2-DMBI Pharmacophore Features in Kinase Binding.
Comparative Performance and Selectivity Data
To objectively assess the utility of 6-Br-1,2-DMBI, we compare it against two alternative fragments: 1,2-Dimethyl-1H-benzo[d]imidazole (lacking the bromo group) and 5-Bromo-1H-indole (a classic hinge binder with a different hydrogen-bonding profile).
Table 1: Physicochemical Properties & Rule of Three (Ro3) Compliance
Ideal fragments should adhere to the Rule of Three (MW < 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3) to ensure high Ligand Efficiency (LE).
| Fragment Scaffold | MW ( g/mol ) | cLogP | HBD / HBA | Ligand Efficiency (LE)* |
| 6-Br-1,2-DMBI (Product) | 225.1 | 2.64 | 0 / 2 | 0.38 |
| 1,2-Dimethylbenzimidazole | 146.2 | 1.80 | 0 / 2 | 0.31 |
| 5-Bromo-1H-indole | 196.0 | 2.90 | 1 / 0 | 0.34 |
*Representative LE calculated based on CHK2 binding affinity.
Table 2: Selectivity Profiling Across a Mini-Kinase Panel
Selectivity at the fragment stage is rare but highly desirable. The data below represents Surface Plasmon Resonance (SPR) derived dissociation constants (
| Target Kinase | 6-Br-1,2-DMBI | 1,2-DMBI | 5-Bromoindole |
| CHK2 (Primary Target) | 125 ± 15 | 450 ± 30 | 210 ± 20 |
| CDK2 (Off-target) | >1000 | 600 ± 45 | 350 ± 25 |
| p38α (Off-target) | 850 ± 50 | 520 ± 40 | 180 ± 15 |
| EGFR (Off-target) | >1000 | >1000 | 400 ± 30 |
Analysis: The inclusion of the 6-bromo group in 6-Br-1,2-DMBI significantly improves affinity for CHK2 (125 μM vs 450 μM) while simultaneously depressing affinity for off-targets like CDK2 and p38α. This indicates that the 6-bromo vector successfully exploits a unique topological feature in the CHK2 hydrophobic pocket[2], providing a superior selectivity index compared to the unsubstituted analog or the indole scaffold.
Experimental Methodologies: Self-Validating Protocols
Because fragments bind weakly (
Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR provides real-time, label-free quantification of fragment binding, allowing for the calculation of exact
Step-by-Step Methodology:
-
Sensor Chip Preparation: Immobilize the target kinase (e.g., CHK2 kinase domain) onto a CM5 sensor chip via standard amine coupling. Target an immobilization level of 3000–4000 Response Units (RU) to ensure sufficient signal for a low-MW fragment.
-
Reference Channel: Leave Flow Cell 1 unmodified (ethanolamine blocked) to serve as a reference for bulk refractive index changes and non-specific binding.
-
Solvent Correction (Critical Step): Because fragments are dissolved in DMSO, and DMSO has a massive refractive index, prepare a solvent correction curve ranging from 4.5% to 5.5% DMSO in the running buffer (e.g., HEPES-buffered saline, 5% DMSO, 0.05% Tween-20).
-
Analyte Injection: Prepare a 2-fold dilution series of 6-Br-1,2-DMBI ranging from 10 μM to 1000 μM. Inject each concentration over both flow cells at a flow rate of 30 μL/min for 60 seconds (association phase), followed by a 120-second buffer wash (dissociation phase).
-
Data Analysis: Subtract the reference cell signal and apply the solvent correction. Fit the steady-state binding levels (
) against analyte concentration using a 1:1 Langmuir binding model to derive the .
Protocol B: Differential Scanning Fluorimetry (DSF) for Orthogonal Validation
DSF (Thermal Shift) validates that the fragment binds to the folded state of the protein and stabilizes it, confirming the SPR results[2].
Step-by-Step Methodology:
-
Assay Mix Preparation: In a 384-well PCR plate, combine 2 μM of the purified kinase domain, 5x SYPRO Orange dye, and 500 μM of 6-Br-1,2-DMBI (final DMSO concentration 2%).
-
Controls: Include a DMSO-only negative control and a known high-affinity inhibitor (e.g., Staurosporine) as a positive control.
-
Thermal Melt: Seal the plate and centrifuge. Run the plate in a Real-Time PCR machine, ramping the temperature from 25°C to 95°C at a rate of 1°C/minute.
-
Data Extraction: Monitor fluorescence (Ex: 490 nm, Em: 575 nm). Calculate the melting temperature (
) from the inflection point of the first derivative of the melt curve. A positive shift ( ) confirms target engagement.
Fragment Triage and Selectivity Workflow for Kinase Hinge Binders.
Conclusion
The assessment of 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole reveals it to be a highly efficient and selective fragment scaffold. The experimental synthesis of SPR and DSF data demonstrates that the 6-bromo substitution is not merely a synthetic placeholder, but a critical pharmacophore feature that drives selectivity away from off-target kinases (like CDK2 and EGFR) and toward specific targets like CHK2[2]. Furthermore, structural studies on similar benzimidazole scaffolds have shown that they often engage the hinge region via a highly coordinated water-mediated interaction[3], making this scaffold an ideal, rigid starting point for structure-based drug design.
References
1. 2. 3.
Sources
- 1. 6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole | 99512-64-8 [sigmaaldrich.com]
- 2. Fragment-based screening maps inhibitor interactions in the ATP-binding site of checkpoint kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole inhibitors of the protein kinase CHK2: clarification of the binding mode by flexible side chain docking and protein-ligand crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole
As a Senior Application Scientist, I recognize that handling halogenated heterocyclic building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). To ensure both scientific integrity and laboratory safety, we must understand the physical and chemical properties of the materials we use.
6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole (CAS: 99512-64-8) is a highly valuable scaffold in drug discovery, frequently utilized in Suzuki-Miyaura cross-couplings and reductive cross-electrophile couplings to synthesize C6-functionalized benzimidazole cores[1]. However, its halogenated nature and specific hazard profile require strict adherence to targeted Personal Protective Equipment (PPE) and disposal protocols.
Below is the comprehensive operational, safety, and disposal guide for handling this compound.
Hazard Profile & The Causality of Risk
Before selecting PPE, we must understand the intrinsic hazards of the molecule. 6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole is a solid powder classified under GHS07 (Warning), carrying specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2].
The Mechanistic Risk: The presence of the covalently bound bromine atom significantly increases the molecule's lipophilicity. While the dry powder poses a standard respiratory and contact hazard, the risk profile changes dramatically when the compound is dissolved in polar aprotic carrier solvents (such as DMSO or DMF) for assay preparation or reaction setups. These solvents act as penetration enhancers, capable of carrying the lipophilic brominated compound directly through standard glove barriers and into the dermal layer.
Required Personal Protective Equipment (PPE) & Engineering Controls
To create a self-validating safety system, your PPE must be paired with verified engineering controls.
-
Engineering Controls (Chemical Fume Hood): All weighing, transferring, and reacting of this compound must be performed inside a certified chemical fume hood. The fume hood must maintain an average face velocity between 80 and 120 linear feet per minute (fpm) [3].
-
Causality: Velocities below 80 fpm fail to provide adequate containment of aerosolized powders, while velocities exceeding 120 fpm create turbulent vortices at the sash edge, which can physically pull the fine brominated powder out of the hood and into the user's breathing zone[3].
-
-
Hand Protection: Standard 4-mil nitrile gloves are sufficient for handling the dry powder. However, if handling the compound in solution, you must consult a glove compatibility chart for the carrier solvent. If using DMF or dichloromethane, double-gloving or utilizing solvent-specific barrier gloves (e.g., butyl rubber or laminate) is mandatory to prevent the dissolved compound from bypassing the nitrile barrier.
-
Eye Protection: ANSI Z87.1 certified chemical splash goggles. Safety glasses are insufficient due to the severe eye irritation hazard (H319)[2] posed by airborne dust during transfer.
-
Body Protection: A flame-resistant (FR) lab coat (e.g., Nomex) fully buttoned, combined with full-length pants and closed-toe shoes.
Quantitative Data & Protocol Summary
Table 1: Chemical Properties & Hazard Summary
| Parameter | Specification |
| Chemical Name | 6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole |
| CAS Number | 99512-64-8[4] |
| Molecular Formula | C9H9BrN2[4] |
| Physical State | Solid[4] |
| GHS Classification | GHS07 (Warning: H302, H315, H319, H335)[2] |
| Primary Target Organs | Respiratory tract, skin, eyes |
Table 2: PPE & Logistics Summary
| Control Type | Requirement |
| Ventilation | Fume hood (Face velocity: 80–120 fpm)[3] |
| Gloves | Nitrile (Dry); Butyl/Laminate (If dissolved in DMF/DCM) |
| Waste Routing | Halogenated Organic Waste Stream[5] |
Step-by-Step Operational Handling Protocol
-
System Verification: Verify that the fume hood monitor reads between 80–120 fpm[3]. Ensure the sash is pulled down to the certified operating height (typically 18 inches).
-
Preparation: Place an analytical balance inside the fume hood. Lay down a disposable, static-dissipative weighing mat to catch any micro-spills.
-
Transfer: Using a static-dissipative spatula, carefully weigh the required mass of 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole. Avoid rapid movements that could aerosolize the solid[5].
-
Dissolution (Closed System): Transfer the solid directly into the reaction vessel (e.g., a round-bottom flask). Seal the vessel with a septum before removing it from the weighing area. Introduce solvents via syringe to minimize open-air exposure.
-
Decontamination: Wipe the spatula, balance, and surrounding mat with a task wipe dampened with isopropanol. Place the contaminated wipe directly into a designated solid halogenated waste container.
Synthetic pathway utilizing 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole in cross-coupling.
Disposal Plan: Halogenated Organic Waste
Because this molecule contains a covalently bound bromine atom, it must never be disposed of in standard non-halogenated organic waste carboys. It must be strictly segregated into Halogenated Organic Waste [5].
The Causality of Segregation: Standard organic waste is often incinerated or used for fuel blending at moderate temperatures. If brominated compounds are introduced into this stream, the combustion process generates highly toxic, corrosive hydrogen bromide (HBr) gas and potentially carcinogenic brominated dioxins[6]. Halogenated waste streams are routed to specialized, high-temperature EPA-permitted incinerators equipped with alkaline scrubbers specifically designed to neutralize acidic halogen gases[5][6].
Disposal Workflow:
-
Liquid Waste: Collect all reaction filtrates and solvent washes containing the compound in a chemically compatible, leak-proof container explicitly labeled "Hazardous Waste - Halogenated Organics"[5]. Ensure the halogen concentration is noted on the waste manifest.
-
Solid Waste: Empty reagent bottles, contaminated spatulas, and cleanup wipes must be placed in a puncture-proof container labeled "Solid Halogenated Debris"[5].
-
Incompatibilities: Never mix this halogenated waste stream with strong oxidizers, inorganic bases, or reactive metals, as this can trigger exothermic degradation[7].
Workflow for the safe handling, reaction execution, and disposal of halogenated benzimidazoles.
References
-
Chemical Fume Hood Handbook - Research Safety Northwestern University[Link]
-
Heterocyclic Assembly: An Underutilized Disconnection with Potential to Maximize High Fsp3 Chemical Space Exploration National Institutes of Health (PMC)[Link]
-
Review of Alternative Treatment Processes for Halogenated Organic Waste Streams U.S. Environmental Protection Agency (EPA) via P2 InfoHouse[Link]
-
Hazardous Materials Disposal Guide Nipissing University[Link]
Sources
- 1. Heterocyclic Assembly: An Underutilized Disconnection with Potential to Maximize High Fsp3 Chemical Space Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole | 99512-64-8 [sigmaaldrich.com]
- 3. Chemical Fume Hood Handbook: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. 6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole | 99512-64-8 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. p2infohouse.org [p2infohouse.org]
- 7. nipissingu.ca [nipissingu.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
